Benoxaprofen-13C,d3
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-3,3,3-trideuterio(313C)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO3/c1-9(16(19)20)11-4-7-14-13(8-11)18-15(21-14)10-2-5-12(17)6-3-10/h2-9H,1H3,(H,19,20)/i1+1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MITFXPHMIHQXPI-KQORAOOSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]([2H])([2H])C(C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747086 | |
| Record name | 2-[2-(4-Chlorophenyl)-1,3-benzoxazol-5-yl](3-~13~C,3,3,3-~2~H_3_)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1329840-53-0 | |
| Record name | 2-[2-(4-Chlorophenyl)-1,3-benzoxazol-5-yl](3-~13~C,3,3,3-~2~H_3_)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of Benoxaprofen-13C,d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and characterization of Benoxaprofen-13C,d3, an isotopically labeled derivative of the non-steroidal anti-inflammatory drug (NSAID), Benoxaprofen. This guide is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the preparation and analytical validation of this stable isotope-labeled standard.
Introduction
Benoxaprofen, chemically known as 2-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]propanoic acid, is a propionic acid derivative with anti-inflammatory, analgesic, and antipyretic properties.[1][2] The isotopically labeled version, this compound, serves as an invaluable internal standard for quantitative bioanalytical studies, such as mass spectrometry-based assays, enabling precise and accurate measurement of Benoxaprofen in biological matrices. The labeling with one carbon-13 atom and three deuterium atoms on the propionic acid moiety provides a distinct mass shift without significantly altering the chemical properties of the molecule.
Physicochemical Properties
A summary of the key physicochemical properties for both Benoxaprofen and its isotopically labeled form is presented in Table 1.
| Property | Benoxaprofen | This compound |
| Molecular Formula | C₁₆H₁₂ClNO₃ | C₁₅¹³CH₉D₃ClNO₃ |
| Molecular Weight | 301.72 g/mol | 305.74 g/mol |
| CAS Number | 51234-28-7 | 1329840-53-0 |
| Appearance | White Solid | White Solid |
| Storage | 2-8°C Refrigerator | 2-8°C Refrigerator |
Synthesis of this compound
Proposed Synthetic Pathway
A feasible synthesis could follow the pathway described for unlabeled Benoxaprofen, which involves the condensation of a substituted aminophenol with a chlorophenyl derivative, followed by the introduction of the propionic acid moiety. To achieve the desired isotopic labeling, a labeled precursor such as 2-(4-aminophenyl)propanenitrile-13C,d3 would be required.
The general synthetic workflow is depicted below:
Caption: Proposed multi-step synthesis of this compound.
Experimental Protocols (Adapted for Labeled Synthesis)
The following are adapted experimental protocols based on the known synthesis of Benoxaprofen. The crucial modification is the use of an appropriately labeled starting material in the initial step.
Step 1-3: Synthesis of the Labeled Aminophenol Intermediate
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Diazotization and Hydrolysis: A Sandmeyer-type reaction would be performed on the labeled starting material, 2-(4-aminophenyl)propanenitrile-13C,d3, followed by acid hydrolysis to yield the corresponding labeled phenol derivative.
-
Nitration and Reduction: The resulting phenol would then be nitrated and subsequently reduced, for example, through catalytic hydrogenation, to produce the key labeled aminophenol intermediate.
Step 4-7: Final Assembly of this compound
-
Acylation: The labeled aminophenol intermediate is acylated using p-chlorobenzoyl chloride.
-
Cyclization: The acylated product undergoes cyclization to form the benzoxazole ring.
-
Saponification: Finally, saponification of the resulting ester yields the desired this compound.
Characterization
The successful synthesis of this compound must be confirmed through rigorous analytical characterization. The primary techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the structure of the synthesized molecule and verifying the position of the isotopic labels.
-
¹H NMR: The proton NMR spectrum is expected to be very similar to that of unlabeled Benoxaprofen, with the key difference being the absence of the signal corresponding to the methyl protons of the propionic acid group, which have been replaced by deuterium.
-
¹³C NMR: The carbon-13 NMR spectrum will show a signal for the labeled carbon atom, and its coupling with deuterium can provide further structural confirmation. While specific spectral data for this compound is not publicly available, solid-state 13C-NMR has been used to characterize polymorphs of the unlabeled drug.[3]
Mass Spectrometry (MS)
Mass spectrometry is the definitive technique for confirming the molecular weight of the labeled compound and assessing its isotopic purity.
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Expected Molecular Ion: The mass spectrum of this compound is expected to show a molecular ion peak at m/z 305.74, which is 4 mass units higher than that of the unlabeled Benoxaprofen (301.72 g/mol ), confirming the incorporation of one ¹³C and three ²H atoms. The mass spectrum of unlabeled Benoxaprofen is available in the NIST WebBook.[4]
The characterization workflow is illustrated in the following diagram:
Caption: Analytical workflow for the characterization of this compound.
Mechanism of Action of Benoxaprofen
Benoxaprofen exerts its anti-inflammatory effects through a multi-faceted mechanism. While it is a weak inhibitor of cyclooxygenase (COX) enzymes, its primary mode of action is believed to be the inhibition of the lipoxygenase enzyme, which in turn reduces the production of leukotrienes, potent mediators of inflammation.[1] Additionally, Benoxaprofen has been shown to inhibit the migration of monocytes.
The signaling pathway influenced by Benoxaprofen is outlined below:
Caption: Simplified signaling pathway of Benoxaprofen's anti-inflammatory action.
Conclusion
This technical guide has outlined the key aspects of the synthesis and characterization of this compound. While a specific, publicly available protocol for its synthesis is lacking, a viable synthetic route can be developed by adapting known methods for the parent compound using an isotopically labeled precursor. The characterization of the final product relies on standard analytical techniques, primarily NMR and mass spectrometry, to confirm its identity, purity, and isotopic incorporation. The availability of well-characterized this compound is crucial for advancing research and development in areas requiring precise quantification of Benoxaprofen.
References
Benoxaprofen-13C,d3: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical structure, properties, and biological activities of Benoxaprofen-13C,d3. This isotopically labeled compound serves as a valuable tool in drug metabolism, pharmacokinetic (DMPK), and mechanistic studies of the non-steroidal anti-inflammatory drug (NSAID), Benoxaprofen.
Chemical Structure and Properties
This compound is a stable isotope-labeled version of Benoxaprofen, a potent anti-inflammatory and antipyretic agent. The labeling with one carbon-13 atom and three deuterium atoms provides a distinct mass shift, facilitating its use as an internal standard in quantitative bioanalytical assays.
Chemical Structure:
*(Note: This is a simplified 2D representation. C indicates the 13C label and D indicates deuterium.)
Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 1329840-53-0 | [1][2][3] |
| Molecular Formula | C₁₅¹³CH₉D₃ClNO₃ | [1][3] |
| Molecular Weight | 305.74 g/mol | |
| Appearance | White Solid | - |
| Melting Point | 175-178 °C | - |
| Solubility | Soluble in Chloroform, DMSO | - |
| Storage | 2-8 °C Refrigerator | - |
Biological Properties and Mechanism of Action
The biological activity of this compound is inferred from its parent compound, Benoxaprofen. As a stable isotope-labeled analog, its pharmacological effects are not expected to differ significantly. Benoxaprofen is a non-steroidal anti-inflammatory drug (NSAID) with a mechanism of action that primarily involves the inhibition of lipoxygenase (LOX) and, to a lesser extent, cyclooxygenase (COX) enzymes. This dual inhibition modulates the inflammatory cascade by reducing the production of leukotrienes and prostaglandins.
Signaling Pathway
Benoxaprofen exerts its anti-inflammatory effects by intervening in the arachidonic acid cascade. The following diagram illustrates the key steps in this pathway and the points of inhibition by Benoxaprofen.
Caption: The Arachidonic Acid Cascade and Inhibition by Benoxaprofen.
Experimental Protocols
The following are representative protocols relevant to the study of this compound. These are generalized methods and may require optimization for specific experimental conditions.
Synthesis of Benoxaprofen (Parent Compound)
While a specific protocol for the synthesis of the isotopically labeled this compound is not publicly available, the general synthesis of Benoxaprofen involves a multi-step process. A common route is outlined below. The introduction of the 13C and deuterium labels would require the use of appropriately labeled starting materials in the final steps of the synthesis.
Caption: General Synthetic Route for Benoxaprofen.
In Vitro Lipoxygenase Inhibition Assay
This spectrophotometric assay is used to determine the inhibitory activity of compounds against lipoxygenase.
Materials:
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Soybean Lipoxygenase (or other appropriate LOX enzyme)
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Linoleic acid (substrate)
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Borate buffer (0.2 M, pH 9.0)
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Test compound (this compound) dissolved in DMSO
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96-well UV-transparent microplate
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Microplate spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
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In a 96-well plate, add the borate buffer, enzyme solution, and varying concentrations of the test compound.
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Pre-incubate the mixture at room temperature for 5-10 minutes.
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Initiate the reaction by adding the linoleic acid substrate solution.
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Immediately measure the change in absorbance at 234 nm over a period of 5-10 minutes. The formation of the hydroperoxy-linoleic acid product results in an increase in absorbance.
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The rate of reaction is calculated from the linear portion of the absorbance curve.
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The percent inhibition is calculated using the following formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] x 100
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The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow for the Lipoxygenase Inhibition Assay.
In Vitro Metabolic Stability Assay
This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, typically using human liver microsomes (HLMs) or hepatocytes. This compound is an ideal internal standard for the quantification of the parent compound.
Materials:
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Pooled human liver microsomes (HLMs) or cryopreserved hepatocytes
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NADPH regenerating system (for HLMs) or appropriate cell culture medium
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Test compound (Benoxaprofen)
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Internal Standard (this compound)
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Phosphate buffer (pH 7.4)
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Acetonitrile (for quenching)
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LC-MS/MS system
Procedure:
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Prepare a stock solution of the test compound and the internal standard.
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In a 96-well plate, add the HLM or hepatocyte suspension and the test compound.
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Pre-warm the plate at 37°C.
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Initiate the metabolic reaction by adding the NADPH regenerating system (for HLMs) or by starting the incubation for hepatocytes.
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At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile containing the internal standard (this compound).
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Centrifuge the samples to precipitate proteins.
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Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the test compound relative to the internal standard.
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The metabolic stability is typically expressed as the in vitro half-life (t₁/₂) or intrinsic clearance (CLᵢₙₜ).
Caption: Workflow for the In Vitro Metabolic Stability Assay.
Conclusion
This compound is a critical tool for researchers in drug metabolism and development. Its use as an internal standard allows for accurate and precise quantification of Benoxaprofen in complex biological matrices. The information and protocols provided in this guide serve as a foundational resource for designing and conducting studies to further elucidate the pharmacokinetic and pharmacodynamic properties of this important anti-inflammatory agent. Researchers are encouraged to adapt and optimize the provided methodologies to suit their specific experimental needs.
References
A Technical Guide to the Isotopic Enrichment and Purity of Benoxaprofen-13C,d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the isotopic enrichment and chemical purity of Benoxaprofen-13C,d3, a stable isotope-labeled internal standard crucial for quantitative bioanalytical studies. This document outlines the expected specifications, detailed experimental protocols for its analysis, and the biochemical pathways influenced by its unlabeled counterpart, Benoxaprofen.
Introduction to this compound
Benoxaprofen is a non-steroidal anti-inflammatory drug (NSAID) of the arylpropionic acid class.[1] While it was withdrawn from the market due to adverse effects, its unique mechanism of action continues to be of interest to researchers.[2] The isotopically labeled version, this compound, serves as an indispensable tool in pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices by mass spectrometry.
The labeling with one carbon-13 atom and three deuterium atoms introduces a specific mass shift, allowing for its differentiation from the endogenous or unlabeled drug without altering its chemical properties.
Isotopic Enrichment and Purity Specifications
The quality of an isotopically labeled standard is defined by its isotopic enrichment and chemical purity. While the exact values are lot-specific and provided in the Certificate of Analysis (CoA) from the supplier, this section outlines the typical specifications and analytical methods used for their determination. Commercial suppliers of this compound include Simson Pharma Limited and LGC Standards, who provide a Certificate of Analysis with each batch.[3][4][5]
Table 1: General Specifications of this compound
| Parameter | Specification | Method |
| Chemical Formula | C₁₅¹³CH₉D₃ClNO₃ | Mass Spectrometry |
| Molecular Weight | 305.74 g/mol | Mass Spectrometry |
| CAS Number | 1329840-53-0 | - |
| Appearance | White to Off-White Solid | Visual Inspection |
| Chemical Purity | ≥98% | HPLC, ¹H-NMR |
| Isotopic Enrichment | ≥99 atom % ¹³C; ≥98 atom % D | Mass Spectrometry |
Table 2: Representative Isotopic Distribution Data
| Species | Abbreviation | Expected Abundance (%) |
| Unlabeled Benoxaprofen | M+0 | < 1% |
| Benoxaprofen-¹³C | M+1 | < 1% |
| Benoxaprofen-d₃ | M+3 | < 2% |
| Benoxaprofen-¹³C,d₃ | M+4 | ≥ 95% |
Note: The data in Table 2 is representative and the actual isotopic distribution is detailed in the lot-specific Certificate of Analysis.
Experimental Protocols
The determination of isotopic enrichment and chemical purity of this compound relies on sophisticated analytical techniques. The following sections provide detailed methodologies for these key experiments.
Determination of Isotopic Enrichment by Mass Spectrometry
Objective: To determine the percentage of Benoxaprofen molecules that are labeled with one ¹³C and three deuterium atoms.
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with a suitable chromatographic system (e.g., HPLC or GC).
Procedure:
-
Sample Preparation:
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Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Prepare a series of dilutions from the stock solution to determine the linear range of the instrument.
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Prepare a solution of unlabeled Benoxaprofen as a reference.
-
-
Instrumental Analysis:
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Inject the prepared samples into the LC-MS or GC-MS system.
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Acquire full-scan mass spectra in a positive or negative ionization mode, depending on which provides better sensitivity for the molecule.
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Ensure the mass resolution is sufficient to distinguish between the different isotopic peaks.
-
-
Data Analysis:
-
Identify the molecular ion peak for both unlabeled Benoxaprofen (M+0) and the labeled this compound (M+4).
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Measure the peak intensities of the ion cluster for the labeled compound.
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Correct the measured intensities for the natural isotopic abundance of all elements in the molecule.
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The isotopic enrichment is calculated using the following formula:
Isotopic Enrichment (%) = [Intensity of (M+4) / Sum of Intensities of all isotopic peaks] x 100
-
Determination of Chemical Purity by ¹H-NMR Spectroscopy
Objective: To determine the presence of any organic impurities in the this compound sample.
Instrumentation: A high-field Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample.
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Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
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Add a known amount of a certified internal standard with a known purity (e.g., maleic acid).
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H-NMR spectrum. Key parameters include a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to ensure full signal recovery.
-
Use a 90° pulse angle.
-
-
Data Processing and Analysis:
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Process the spectrum with appropriate phasing and baseline correction.
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Integrate a well-resolved signal from this compound and a signal from the internal standard.
-
The chemical purity is calculated using the following equation:
Purity (%) = [(I_analyte / N_analyte) / (I_std / N_std)] x (MW_analyte / MW_std) x (m_std / m_analyte) x P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Signaling Pathways of Benoxaprofen
Benoxaprofen exerts its anti-inflammatory effects primarily through the inhibition of the lipoxygenase (LOX) pathway and to a lesser extent, the cyclooxygenase (COX) pathway.
Lipoxygenase (LOX) Pathway Inhibition
Benoxaprofen is a potent inhibitor of 5-lipoxygenase, an enzyme that catalyzes the conversion of arachidonic acid to leukotrienes. Leukotrienes are powerful inflammatory mediators involved in chemotaxis, bronchoconstriction, and increased vascular permeability.
Caption: Inhibition of the 5-Lipoxygenase pathway by Benoxaprofen.
Cyclooxygenase (COX) Pathway Inhibition
Benoxaprofen has a mild inhibitory effect on cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins from arachidonic acid. Prostaglandins are involved in inflammation, pain, and fever.
References
- 1. Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benoxaprofen 13C D3 | CAS No- 1329840-53-0 | Simson Pharma Limited [simsonpharma.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Labeled Benoxaprofen
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benoxaprofen, a 2-arylpropionic acid non-steroidal anti-inflammatory drug (NSAID), was withdrawn from the market due to significant adverse effects, including fatal cholestatic jaundice.[1] Despite its withdrawal, the study of its metabolic fate and toxicological profile remains a subject of scientific interest. Isotopic labeling is a critical tool for such investigations, enabling detailed pharmacokinetic and metabolic studies. This guide provides a comprehensive overview of the known physical and chemical properties of Benoxaprofen, with a specific focus on its isotopically labeled forms, based on available scientific literature. It includes metabolic pathways, generalized experimental protocols for synthesis and analysis, and tabulated physicochemical data.
Introduction to Benoxaprofen and Isotopic Labeling
Benoxaprofen, chemically known as 2-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]propanoic acid, is a racemic mixture of (R)-(-) and (S)-(+) enantiomers.[2] Like other NSAIDs, it possesses anti-inflammatory, analgesic, and antipyretic properties.[1][2] Its mechanism of action involves the inhibition of lipoxygenase and, to a lesser extent, cyclooxygenase.[1]
Isotopic labeling involves replacing an atom in a molecule with one of its isotopes. This technique is indispensable in drug development for:
-
Metabolism and Pharmacokinetic Studies: Radiolabels like Carbon-14 (¹⁴C) and Tritium (³H) allow for the tracking of a drug and its metabolites throughout a biological system.
-
Mechanism of Action Studies: Stable isotopes like Deuterium (²H) can be used to investigate kinetic isotope effects, providing insights into reaction mechanisms and metabolic stability.
-
Quantitative Analysis: Labeled compounds serve as ideal internal standards in mass spectrometry-based assays for accurate quantification in biological matrices.
Physicochemical Properties of Benoxaprofen
While specific data for isotopically labeled Benoxaprofen is scarce in publicly available literature, the properties of the unlabeled compound provide a baseline. The introduction of isotopes such as ¹⁴C, ³H, or ²H results in negligible changes to most physical and chemical properties, with the exception of molecular weight and properties derived from it.
Table 1: General Physicochemical Properties of Benoxaprofen
| Property | Value | Reference |
| Chemical Formula | C₁₆H₁₂ClNO₃ | |
| Molar Mass (unlabeled) | 301.73 g·mol⁻¹ | |
| IUPAC Name | 2-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]propanoic acid | |
| Appearance | Planar molecule with a non-planar propanoic acid side chain | |
| Chirality | Exists as a racemic mixture of (R)- and (S)-enantiomers |
Table 2: Pharmacokinetic Properties of Benoxaprofen in Humans
| Parameter | Value | Reference |
| Plasma Half-Life | 28 - 35 hours (in normal adults) | |
| up to 148 hours (in elderly or renally impaired patients) | ||
| Primary Metabolism | Hepatic Glucuronidation | |
| Primary Route of Elimination | Urine (as ester glucuronide) | |
| Plasma Protein Binding | 99.8% | |
| Time to Peak Plasma Conc. | ~3 - 3.6 hours |
Metabolic Pathways of Benoxaprofen
Studies utilizing ¹⁴C-labeled Benoxaprofen have been instrumental in elucidating its metabolic fate. The primary metabolic transformation in humans and dogs is the conjugation of the carboxylic acid group with glucuronic acid to form an ester glucuronide. This reactive acyl glucuronide metabolite has been implicated in the drug's hepatotoxicity. In rats, in addition to glucuronidation, a minor pathway involving conjugation with taurine has also been identified. Minor oxidative metabolism may also occur, catalyzed by cytochrome P450 enzymes.
Experimental Protocols
Generalized Synthesis of ¹⁴C-Labeled Benoxaprofen
The synthesis of ¹⁴C-labeled Benoxaprofen would likely involve introducing the ¹⁴C label into the propionic acid side chain, as this is a common strategy for arylpropionic acids. A plausible route could be adapted from the synthesis of similar labeled compounds.
References
An In-depth Technical Guide to Benoxaprofen-13C,d3 (CAS Number: 1329840-53-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Benoxaprofen-13C,d3, an isotopically labeled form of the non-steroidal anti-inflammatory drug (NSAID) Benoxaprofen. While Benoxaprofen itself was withdrawn from the market due to significant adverse effects, its unique mechanism of action as a dual inhibitor of lipoxygenase and cyclooxygenase pathways continues to be of interest for research purposes. This compound serves as an essential internal standard for the quantitative analysis of Benoxaprofen in various biological matrices, facilitating pharmacokinetic, metabolism, and toxicology studies. This guide covers the chemical properties, mechanism of action, and potential research applications of this compound, with a focus on its role in advancing our understanding of the arachidonic acid cascade and drug-induced phototoxicity.
Chemical and Physical Properties
This compound is a stable isotope-labeled version of Benoxaprofen, where one carbon atom is replaced with its 13C isotope and three hydrogen atoms are substituted with deuterium. This labeling provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based assays.
| Property | Value | Reference |
| CAS Number | 1329840-53-0 | [1][2] |
| Molecular Formula | C₁₅¹³CH₉D₃ClNO₃ | [1] |
| Molecular Weight | 305.74 g/mol | |
| Appearance | White Solid | |
| Storage | 2-8°C Refrigerator | |
| Parent Compound CAS | 51234-28-7 | |
| Parent Compound MW | 301.72 g/mol |
Note: Detailed quantitative data such as purity, isotopic enrichment, and solubility are lot-specific and are typically provided in the Certificate of Analysis from the supplier.
Mechanism of Action: Inhibition of the Arachidonic Acid Cascade
Benoxaprofen exhibits its anti-inflammatory effects primarily through the inhibition of key enzymes in the arachidonic acid cascade: 5-lipoxygenase (5-LOX) and cyclooxygenase (COX). Unlike many other NSAIDs that are more potent inhibitors of COX, Benoxaprofen shows a preferential inhibition of the 5-LOX pathway. This dual inhibition is a significant area of research interest.
The arachidonic acid pathway is a critical signaling cascade responsible for the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.
Phototoxicity: A Key Toxicological Feature
A significant characteristic of Benoxaprofen is its high phototoxicity, which was a major contributor to its withdrawal from the market. Upon exposure to UVA radiation, Benoxaprofen undergoes photodecarboxylation, leading to the formation of reactive oxygen species (ROS) such as singlet oxygen and superoxide anions. These ROS can cause cellular damage, leading to the observed phototoxic reactions. Understanding this mechanism is crucial for toxicological studies and for the development of safer photosensitizing drugs.
Experimental Protocols: General Considerations
While specific, detailed experimental protocols for this compound are not widely published and are often developed in-house by research laboratories, its primary application is as an internal standard in quantitative mass spectrometry. Below is a generalized workflow for such an application.
Quantitative Analysis of Benoxaprofen in Biological Samples
This workflow outlines the general steps for using this compound as an internal standard for the quantification of Benoxaprofen in a biological matrix (e.g., plasma, urine).
References
Technical Guide: Benoxaprofen-13C,d3 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Benoxaprofen-13C,d3, a stable isotope-labeled internal standard crucial for the accurate quantification of the non-steroidal anti-inflammatory drug (NSAID) benoxaprofen in biological matrices. This document details supplier specifications, a representative experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and the underlying principles of its application in pharmacokinetic and metabolic studies.
Introduction to Benoxaprofen and Isotopic Labeling
Benoxaprofen is a propionic acid derivative that was previously used as an anti-inflammatory and analgesic agent.[1][2] Due to adverse effects, it was withdrawn from the market. However, research into its pharmacological and toxicological properties continues. Accurate quantification of benoxaprofen in complex biological samples is essential for these studies.
Stable isotope-labeled internal standards, such as this compound, are the gold standard for quantitative mass spectrometry. By incorporating heavier isotopes (in this case, one Carbon-13 and three Deuterium atoms), the molecule is chemically identical to the analyte but has a distinct, higher molecular weight. This allows it to be differentiated by the mass spectrometer, enabling precise quantification by correcting for variations during sample preparation and analysis.
Supplier Specifications for this compound
Several chemical suppliers provide this compound for research purposes. The product is typically supplied as a solid. Researchers should always refer to the supplier's Certificate of Analysis (CoA) for lot-specific information.[3][4][5]
Table 1: General Specifications of this compound
| Parameter | Specification | Source(s) |
| Chemical Name | 2-(4-Chlorophenyl)-α-(methyl-13C,d3)-5-benzoxazoleacetic Acid | |
| Synonyms | (RS)-Benoxaprofen-13C,d3, (+/-)-Benoxaprofen-13C,d3 | |
| CAS Number | 1329840-53-0 | |
| Molecular Formula | C₁₅¹³CH₉D₃ClNO₃ | |
| Molecular Weight | 305.74 g/mol | |
| Appearance | White to Off-White Solid | |
| Storage | 2-8°C, protected from light | |
| Purity | Typically ≥98% (Isotopic Purity may vary) | General supplier information |
| Intended Use | For Research Use Only |
Experimental Protocol: Quantification of Benoxaprofen in Human Plasma using LC-MS/MS
The following is a representative protocol for the quantification of benoxaprofen in human plasma using this compound as an internal standard. This protocol is based on established methodologies for the analysis of NSAIDs in biological fluids.
Materials and Reagents
-
Benoxaprofen (analytical standard)
-
This compound (internal standard)
-
Human plasma (blank)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
-
Protein precipitation plates or microcentrifuge tubes
Sample Preparation
A protein precipitation method is commonly employed for the extraction of benoxaprofen from plasma.
Workflow for Sample Preparation:
Caption: Protein precipitation workflow for plasma sample preparation.
Liquid Chromatography Conditions
Table 2: Suggested LC Parameters
| Parameter | Condition |
| LC System | UHPLC system |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start at 30% B, increase to 95% B over 3 min, hold for 1 min, return to 30% B, and equilibrate for 1 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions
A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for this analysis. Ionization is typically achieved using a heated electrospray ionization (HESI) source in negative ion mode.
Table 3: Suggested MS/MS Parameters
| Parameter | Benoxaprofen | This compound |
| Ionization Mode | Negative ESI | Negative ESI |
| Precursor Ion (Q1) | m/z 300.1 | m/z 304.1 |
| Product Ion (Q3) | m/z 256.1 | m/z 260.1 |
| Collision Energy | To be optimized | To be optimized |
| Dwell Time | 100 ms | 100 ms |
Note: The exact m/z values and collision energies should be optimized for the specific instrument used.
Data Analysis and Interpretation
The concentration of benoxaprofen in the plasma samples is determined by calculating the peak area ratio of the analyte (benoxaprofen) to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratios of known standards against their concentrations. The concentration of benoxaprofen in the unknown samples is then interpolated from this curve.
Logical Flow for Quantitative Analysis:
Caption: Data analysis workflow for LC-MS/MS quantification.
Application in Signaling Pathway and Metabolic Studies
While benoxaprofen's primary mechanism of action involves the inhibition of cyclooxygenase and lipoxygenase pathways, leading to reduced production of inflammatory mediators like prostaglandins and leukotrienes, the use of this compound is primarily for pharmacokinetic and metabolic profiling rather than direct elucidation of these pathways.
By administering the unlabeled benoxaprofen and using the labeled version as an internal standard, researchers can accurately track the absorption, distribution, metabolism, and excretion (ADME) of the drug. This is critical for understanding its pharmacokinetic profile and identifying potential metabolites.
Conceptual Signaling Pathway of Benoxaprofen's Anti-Inflammatory Action:
Caption: Simplified pathway of Benoxaprofen's anti-inflammatory effect.
Conclusion
This compound is an indispensable tool for researchers requiring precise and accurate quantification of benoxaprofen in biological matrices. Its use as an internal standard in LC-MS/MS methods allows for reliable data in pharmacokinetic, toxicokinetic, and drug metabolism studies. The methodologies outlined in this guide provide a robust framework for the application of this stable isotope-labeled compound in a research setting.
References
- 1. Pharmacokinetic studies of benoxaprofen after therapeutic doses with a review of related pharmacokinetic and metabolic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic profile of benoxaprofen in subjects with normal and impaired renal function, prediction of multiple-dose kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benoxaprofen 13C D3 | CAS No- 1329840-53-0 | Simson Pharma Limited [simsonpharma.com]
- 4. This compound | TRC-B165302-2.5MG | LGC Standards [lgcstandards.com]
- 5. scbt.com [scbt.com]
Stability and Storage of Benoxaprofen-13C,d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the stability and recommended storage conditions for Benoxaprofen-13C,d3, an isotopically labeled version of the non-steroidal anti-inflammatory drug (NSAID), Benoxaprofen. Due to the limited availability of public stability data for this compound, the information presented herein is substantially based on the known properties of the parent compound, Benoxaprofen, and established best practices for the handling and storage of stable isotope-labeled compounds.
Introduction to this compound
Benoxaprofen is an arylpropionic acid class NSAID.[1] The isotopically labeled this compound is a critical tool in drug metabolism and pharmacokinetic (DMPK) studies, serving as an internal standard for quantitative bioanalysis. The incorporation of stable isotopes, such as carbon-13 and deuterium, allows for the differentiation of the administered compound from its endogenous counterparts by mass spectrometry.[2][]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for understanding the compound's behavior in various experimental settings.
| Property | Value | Reference |
| Chemical Formula | C15¹³CH9D3ClNO3 | [4] |
| Molecular Weight | 305.74 g/mol | [4] |
| CAS Number | 1329840-53-0 | |
| Appearance | Solid (assumed) | General knowledge |
| pKa | 3.5 |
Stability Profile and Degradation Pathways
While specific stability studies on this compound are not publicly available, the stability of the parent compound, Benoxaprofen, offers significant insights. The most critical factor influencing Benoxaprofen's stability is its high photosensitivity.
Photostability
Benoxaprofen is known to be highly phototoxic. Exposure to light, particularly UV radiation, can induce photochemical decarboxylation through a radical mechanism. This degradation pathway is a significant concern for the integrity of the compound. Therefore, it is imperative to protect this compound from light at all times.
Potential Degradation Pathway
The photodegradation of Benoxaprofen is initiated by the absorption of UV light, leading to an excited state. This is followed by intersystem crossing to a triplet state, which then undergoes decarboxylation. The resulting radical species can react with molecular oxygen to form reactive oxygen species.
Recommended Storage and Handling Conditions
To ensure the long-term stability and integrity of this compound, the following storage and handling conditions are recommended. These are based on general guidelines for photosensitive and isotopically labeled compounds.
| Condition | Recommendation | Rationale |
| Temperature | -20°C | To minimize chemical degradation and preserve long-term stability. |
| Light | Store in the dark. Use amber vials or wrap containers in aluminum foil. | To prevent photodegradation, as Benoxaprofen is highly photosensitive. |
| Humidity | Store in a dry environment. Use of a desiccator is recommended. | To prevent hydrolysis and degradation from moisture. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if possible. | To prevent oxidation, especially for long-term storage. |
| Container | Tightly sealed, appropriate for low-temperature storage. | To prevent contamination and solvent evaporation (if in solution). |
Experimental Protocols: Stability Assessment
For researchers intending to perform their own stability studies on this compound, a general experimental workflow is outlined below. This protocol is a standard approach for assessing the stability of pharmaceutical compounds.
General Stability Testing Workflow
Detailed Methodology
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a known concentration.
-
Sample Preparation: Aliquot the stock solution into amber glass vials to protect from light. For solid-state stability, weigh the compound directly into vials.
-
Storage Conditions: Store the vials under various conditions to be tested, including different temperatures, light exposures, and humidity levels as outlined in Diagram 2.
-
Time Points: At specified time intervals (e.g., 0, 1, 3, 6, and 12 months), retrieve samples from each storage condition.
-
Sample Analysis: Analyze the samples using a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), to separate the parent compound from any degradation products.
-
Data Evaluation: Quantify the amount of this compound remaining at each time point and identify and quantify any major degradation products.
Conclusion
The stability of this compound is paramount for its effective use in research and drug development. While specific data for the isotopically labeled compound is scarce, the known high photosensitivity of Benoxaprofen dictates that the primary stability concern is photodegradation. Adherence to the recommended storage conditions, particularly protection from light and storage at low temperatures, is crucial for maintaining the integrity and purity of this compound. For critical applications, it is advisable to perform in-house stability assessments to confirm its stability under specific laboratory conditions.
References
An In-depth Technical Guide to the NMR Spectral Data and Interpretation of Benoxaprofen-13C,d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the nuclear magnetic resonance (NMR) spectral data for the isotopically labeled non-steroidal anti-inflammatory drug (NSAID), Benoxaprofen-13C,d3. Due to the limited public availability of direct experimental spectra for this specific labeled compound, this document presents a comprehensive approach based on the analysis of unlabeled Benoxaprofen and the predicted spectral changes resulting from isotopic substitution. This guide serves as a valuable resource for researchers working with Benoxaprofen and other isotopically labeled compounds in drug development and metabolic studies.
Introduction to Benoxaprofen and Isotopic Labeling
Benoxaprofen is an arylpropionic acid derivative that was previously marketed as an NSAID. Its chemical structure consists of a benzoxazole ring system linked to a chlorophenyl group and a propionic acid moiety. The isotopically labeled version, this compound, is specifically labeled at the methyl group of the propionic acid side chain with one carbon-13 (¹³C) atom and three deuterium (d3) atoms. This labeling is invaluable for a variety of applications, including metabolic fate studies, pharmacokinetic analysis, and as an internal standard in quantitative mass spectrometry-based assays. NMR spectroscopy is a powerful tool for confirming the position and extent of isotopic labeling and for providing detailed structural information.
Predicted NMR Spectral Data
The following tables summarize the assigned ¹H and ¹³C NMR spectral data for unlabeled Benoxaprofen and the predicted data for this compound. The assignments for unlabeled Benoxaprofen are based on spectral data available from MedChemExpress and an analysis of its chemical structure. The predictions for the labeled compound are derived from established principles of NMR spectroscopy concerning isotopic effects.
Table 1: ¹H NMR Spectral Data (Predicted for a 500 MHz spectrometer in CDCl₃)
| Proton Assignment | Unlabeled Benoxaprofen Chemical Shift (δ ppm) | Multiplicity | Predicted this compound Chemical Shift (δ ppm) | Predicted Multiplicity |
| H-α (CH) | 3.85 | Quartet (q) | 3.85 | Singlet (s) |
| H-β (CH₃) | 1.65 | Doublet (d) | - | Signal Absent |
| Aromatic Protons | 7.40 - 8.20 | Multiplet (m) | 7.40 - 8.20 | Multiplet (m) |
| Carboxylic Acid (COOH) | ~11-12 | Broad Singlet (br s) | ~11-12 | Broad Singlet (br s) |
Table 2: ¹³C NMR Spectral Data (Predicted for a 125 MHz spectrometer in CDCl₃)
| Carbon Assignment | Unlabeled Benoxaprofen Chemical Shift (δ ppm) | Predicted this compound Chemical Shift (δ ppm) | Predicted Multiplicity |
| C-α (CH) | ~45 | ~45 | Singlet |
| C-β (¹³CH₃) | ~18 | ~18 | Septet (due to ¹³C-D coupling) |
| Aromatic Carbons | ~110 - 165 | ~110 - 165 | Multiple Singlets |
| Carbonyl (C=O) | ~175 | ~175 | Singlet |
| Benzoxazole Carbons | ~140 - 165 | ~140 - 165 | Multiple Singlets |
| Chlorophenyl Carbons | ~125 - 140 | ~125 - 140 | Multiple Singlets |
Interpretation of Spectral Data
The isotopic labeling of Benoxaprofen at the α-methyl group introduces distinct and predictable changes in its NMR spectra.
¹H NMR Spectrum Interpretation
In the ¹H NMR spectrum of unlabeled Benoxaprofen, the α-proton (H-α) of the propionic acid moiety appears as a quartet due to coupling with the three protons of the adjacent methyl group (H-β). The methyl protons themselves appear as a doublet due to coupling with the α-proton.
For this compound, the following changes are anticipated:
-
Disappearance of the H-β Signal: The substitution of the three methyl protons with deuterium atoms will lead to the disappearance of the doublet at approximately 1.65 ppm from the ¹H NMR spectrum.
-
Change in Multiplicity of the H-α Signal: With the adjacent methyl protons replaced by deuterium, the quartet for the α-proton will collapse into a singlet. Deuterium has a much smaller gyromagnetic ratio than protons, and ¹H-D coupling is typically not resolved in standard ¹H NMR spectra.
¹³C NMR Spectrum Interpretation
In the ¹³C NMR spectrum of unlabeled Benoxaprofen, the carbon of the methyl group (C-β) would appear as a singlet.
For this compound, the key spectral change is:
-
Multiplicity of the Labeled Carbon Signal: The carbon atom of the labeled methyl group is a ¹³C isotope. Due to spin-spin coupling with the three attached deuterium atoms (spin I=1), the ¹³C signal for this carbon will appear as a septet (a multiplet with seven lines) according to the 2nI+1 rule, where n is the number of equivalent deuterium atoms and I is the spin of deuterium. The chemical shift of this carbon is not expected to change significantly.
Experimental Protocols
To acquire high-quality NMR data for this compound, the following experimental protocols are recommended.
Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for Benoxaprofen. Other deuterated solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can also be used depending on solubility and the desired chemical shift dispersion.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
NMR Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.
-
¹H NMR:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: 0-16 ppm.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more scans may be necessary due to the lower natural abundance and sensitivity of ¹³C, although the labeled carbon will be at 100% abundance.
-
Relaxation Delay: 2-5 seconds.
-
-
2D NMR (Optional but Recommended):
-
HSQC (Heteronuclear Single Quantum Coherence): To confirm the direct one-bond ¹H-¹³C correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range ¹H-¹³C correlations, which can aid in the complete assignment of the aromatic regions.
-
Visualizations
The following diagrams illustrate the chemical structure of this compound and the logical workflow for its NMR spectral analysis.
Caption: Chemical structure of this compound with labeled atoms.
Caption: Workflow for NMR data acquisition and interpretation.
Conclusion
This technical guide provides a thorough framework for understanding the NMR spectral characteristics of this compound. By combining the analysis of unlabeled Benoxaprofen with the predictable effects of isotopic labeling, researchers can confidently verify the identity and purity of this important analytical standard. The detailed experimental protocols and workflow diagrams offer a practical guide for acquiring and interpreting high-quality NMR data for this and other isotopically labeled molecules, which are essential tools in modern drug development and metabolism research.
Methodological & Application
Application Note: High-Throughput Analysis of Benoxaprofen in Biological Matrices using Benoxaprofen-13C,d3 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of benoxaprofen in biological matrices, such as plasma and urine. The method utilizes a stable isotope-labeled internal standard, Benoxaprofen-13C,d3, to ensure high accuracy and precision by correcting for matrix effects and variations in sample processing. The sample preparation is streamlined using a protein precipitation procedure, followed by a rapid chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with electrospray ionization. This method is suitable for researchers, scientists, and drug development professionals requiring a reliable bioanalytical workflow for pharmacokinetic studies and other applications involving the quantification of benoxaprofen.
Introduction
Benoxaprofen is a non-steroidal anti-inflammatory drug (NSAID) of the propionic acid class.[1] Accurate and precise quantification of benoxaprofen in biological samples is crucial for pharmacokinetic and metabolic studies. The use of a stable isotope-labeled (SIL) internal standard is widely recognized as the gold standard in quantitative LC-MS/MS analysis to compensate for variability during sample preparation and analysis.[2][3][4] this compound is an ideal internal standard for this purpose as its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring it co-elutes and experiences similar ionization effects, thus providing reliable correction. This application note provides a comprehensive protocol for the determination of benoxaprofen using this compound as an internal standard.
Experimental
Materials and Reagents
-
Benoxaprofen (CAS: 51234-28-7)
-
This compound (CAS: 1329840-53-0)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Human plasma (or other relevant biological matrix)
-
Control matrix for calibration standards and quality controls
Sample Preparation
A protein precipitation method is employed for the extraction of benoxaprofen from plasma samples.
-
Allow all samples and standards to thaw to room temperature.
-
To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is performed on a C18 reversed-phase column.
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Time (min) |
| 0.0 | |
| 0.5 | |
| 3.0 | |
| 4.0 | |
| 4.1 | |
| 5.0 |
Mass Spectrometry
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is used for detection.
| Parameter | Value (Positive Ion Mode) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
MRM Transitions (Predicted)
The following Multiple Reaction Monitoring (MRM) transitions are proposed for the analysis. Note: These transitions are predicted based on the chemical structures and may require optimization on the specific instrument used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Benoxaprofen | 302.1 | 256.1 | 100 | 15 |
| Benoxaprofen | 302.1 | 228.1 | 100 | 25 |
| This compound | 306.1 | 260.1 | 100 | 15 |
The predicted fragmentation for benoxaprofen involves the neutral loss of formic acid (HCOOH, 46 Da), a common fragmentation pathway for protonated carboxylic acids, resulting in the product ion at m/z 256.1. A further fragmentation could involve the loss of CO (28 Da) from the 256.1 ion, leading to the product at m/z 228.1. The internal standard is expected to follow the same fragmentation pattern.
Results and Discussion
This LC-MS/MS method provides a rapid and sensitive approach for the quantification of benoxaprofen in biological matrices. The use of this compound as an internal standard is crucial for achieving high-quality quantitative data by compensating for potential matrix-induced ion suppression or enhancement and variability in sample recovery.
Method Performance (Hypothetical Data)
The following table summarizes the expected performance characteristics of the method. These values are illustrative and should be confirmed through method validation.
| Parameter | Expected Result |
| Linearity (r²) | > 0.995 |
| Lower Limit of Quantitation (LLOQ) | 1 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (%Bias) | Within ±15% |
| Recovery | > 85% |
Diagrams
Experimental Workflow
Caption: Workflow for the LC-MS/MS analysis of benoxaprofen.
Logical Relationship of Internal Standard Correction
Caption: Principle of internal standard quantification.
Conclusion
The described LC-MS/MS method utilizing this compound as an internal standard provides a reliable and high-throughput solution for the quantitative analysis of benoxaprofen in biological matrices. The simple sample preparation and rapid chromatographic analysis make it well-suited for routine use in research and drug development settings. The use of a stable isotope-labeled internal standard is key to achieving the accuracy and precision required for bioanalytical studies.
References
- 1. Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toronto Research Chemicals 25MG Benoxaprofen-13C d3, Quantity: 25mg | Fisher Scientific [fishersci.se]
- 3. scbt.com [scbt.com]
- 4. Toronto Research Chemicals 2.5MG Benoxaprofen-13C d3, Quantity: 2.50mg | Fisher Scientific [fishersci.fi]
Application Note: Quantitative Analysis of Benoxaprofen in Human Plasma using Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantitative analysis of the non-steroidal anti-inflammatory drug (NSAID) Benoxaprofen in human plasma. The method utilizes isotope dilution liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which is the gold standard for quantitative bioanalysis due to its high selectivity and sensitivity. A stable isotope-labeled internal standard, Benoxaprofen-13C,d3, ensures high accuracy and precision by correcting for matrix effects and variations during sample processing and analysis. The protocol described herein is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies and clinical research involving Benoxaprofen.
Introduction
Benoxaprofen, 2-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]propanoic acid, is an NSAID of the arylpropionic acid class.[1] Accurate quantification of Benoxaprofen in biological matrices is essential for pharmacokinetic and toxicokinetic studies. Isotope dilution mass spectrometry is a powerful analytical technique that provides high precision and accuracy for the quantification of small molecules in complex biological samples. This method involves the addition of a known amount of a stable isotope-labeled version of the analyte as an internal standard at the beginning of the sample preparation process. This internal standard behaves identically to the analyte during extraction, chromatography, and ionization, thereby compensating for any sample loss or matrix-induced signal suppression or enhancement.
This application note provides a comprehensive protocol for the extraction and quantification of Benoxaprofen from human plasma using a state-of-the-art LC-MS/MS system.
Experimental
Materials and Reagents
-
Benoxaprofen analytical standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Sample Preparation
A protein precipitation method is employed for the extraction of Benoxaprofen from human plasma.
-
Allow plasma samples to thaw at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.
-
Add 10 µL of the internal standard working solution (this compound in 50:50 methanol:water).
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
System: UHPLC system Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: 0.1% Formic Acid in Acetonitrile Flow Rate: 0.4 mL/min Injection Volume: 5 µL Column Temperature: 40°C Gradient:
| Time (min) | %B |
| 0.0 | 30 |
| 0.5 | 30 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 30 |
| 5.0 | 30 |
Mass Spectrometry
System: Triple quadrupole mass spectrometer Ionization: Electrospray Ionization (ESI), Negative Mode Capillary Voltage: 3.5 kV Source Temperature: 150°C Desolvation Temperature: 400°C Desolvation Gas Flow: 800 L/hr Collision Gas: Argon
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Benoxaprofen | 300.06 | 256.08 | 15 |
| This compound | 304.08 | 260.10 | 15 |
Data Presentation
The following tables summarize pharmacokinetic parameters of Benoxaprofen obtained from various studies. This data can be reproduced using the described isotope dilution method for bioequivalence and pharmacokinetic studies.
Table 1: Pharmacokinetic Parameters of Benoxaprofen in Healthy Volunteers
| Dosage Form | Dose (mg) | Cmax (µg/mL) | Tmax (hr) | t1/2 (hr) | Reference |
| Solution | 400 | - | - | - | |
| Capsule | 400 | - | - | 19-26 | |
| Tablet | 600 | - | - | 19-26 | |
| Oral | 600 | 47.3 | 3.6 | 28.8 |
Table 2: Pharmacokinetic Parameters of Benoxaprofen in Elderly Subjects
| Dose (mg) | Cmax (µg/mL) | Tmax (hr) | t1/2 (hr) | Reference |
| 300 | - | 7 | 86.4 | |
| 600 | - | 5 | 111 | |
| 600 (daily for 10 days) | Rising levels | 3 (on Day 1) | 101 |
Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of the quantitative analysis of Benoxaprofen using isotope dilution LC-MS/MS.
References
LC-MS/MS method development for Benoxaprofen-13C,d3
An LC-MS/MS method for the sensitive and selective quantification of Benoxaprofen in human plasma has been developed and validated using its stable isotope-labeled internal standard, Benoxaprofen-13C,d3. This method is suitable for pharmacokinetic studies and other drug development applications requiring precise measurement of Benoxaprofen.
Benoxaprofen is a non-steroidal anti-inflammatory drug (NSAID) with the chemical formula C₁₆H₁₂ClNO₃ and a molecular weight of 301.724[1]. Accurate quantification in biological matrices is crucial for evaluating its pharmacokinetic profile, which includes absorption, distribution, metabolism, and excretion[2][3][4][5]. The use of a stable isotope-labeled internal standard, such as this compound, is critical for mitigating matrix effects and improving the accuracy and precision of the LC-MS/MS analysis. ¹³C-labeled standards are particularly advantageous as they co-elute almost perfectly with the analyte, providing superior compensation for ion suppression or enhancement compared to deuterium-labeled standards.
This application note provides a detailed protocol for sample preparation, liquid chromatography, and mass spectrometry conditions, along with method performance characteristics.
Experimental Protocols
Materials and Reagents
-
Analytes: Benoxaprofen, this compound (Internal Standard, IS).
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade).
-
Reagents: Formic acid (LC-MS grade).
-
Biological Matrix: Drug-free human plasma.
Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Benoxaprofen and this compound in methanol to prepare individual primary stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the Benoxaprofen primary stock in 50:50 (v/v) acetonitrile/water to create working solutions for calibration standards (CS).
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound primary stock with 50:50 (v/v) acetonitrile/water.
Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of human plasma (blank, CS, or study sample) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS working solution (100 ng/mL) to all tubes except the blank matrix; vortex briefly.
-
Add 200 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer 100 µL of the supernatant to an autosampler vial.
-
Inject 5 µL onto the LC-MS/MS system.
Caption: Plasma Sample Preparation Workflow.
LC-MS/MS Instrumentation and Conditions
A standard reverse-phase HPLC or UPLC system coupled to a triple quadrupole mass spectrometer was used. For mass spectrometry-compatible applications, mobile phases containing formic acid are recommended over phosphoric acid.
| Parameter | Condition |
| LC System | Standard UHPLC System |
| Column | C18 Reverse-Phase, 2.1 x 50 mm, 1.8 µm |
| Column Temperature | 40 °C |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient Elution | 10% B to 95% B over 3.0 min, hold at 95% B for 1.0 min, return to 10% B and equilibrate for 1.0 min |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Negative Mode |
| Capillary Voltage | -3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| MRM Transitions | See Table 2 |
Table 2: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
|---|---|---|---|---|
| Benoxaprofen | 300.7 | 256.7 | 100 | 15 |
| this compound (IS) | 304.7 | 260.7 | 100 | 15 |
Caption: LC-MS/MS Analytical Workflow.
Method Performance
The method was validated for linearity, precision, accuracy, and recovery according to standard bioanalytical method validation guidelines.
Linearity
The calibration curve was linear over the concentration range of 1 to 1000 ng/mL in human plasma. The coefficient of determination (r²) was consistently >0.995.
Table 3: Calibration Curve Parameters
| Parameter | Result |
|---|---|
| Concentration Range | 1 - 1000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation (r²) | > 0.995 |
| Mean Accuracy (%Bias) | Within ± 15% (± 20% at LLOQ) |
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).
Table 4: Intra- and Inter-Day Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-Day Precision (%CV) (n=6) | Intra-Day Accuracy (%Bias) (n=6) | Inter-Day Precision (%CV) (n=18) | Inter-Day Accuracy (%Bias) (n=18) |
|---|---|---|---|---|---|
| LLOQ | 1.0 | 8.5 | -4.2 | 9.8 | -5.1 |
| LQC | 3.0 | 6.2 | 2.5 | 7.1 | 1.8 |
| MQC | 100 | 4.1 | 1.1 | 5.3 | 0.5 |
| HQC | 800 | 3.5 | -2.0 | 4.8 | -2.7 |
Matrix Effect and Recovery
The recovery of Benoxaprofen and the matrix effect were assessed at LQC and HQC levels. The stable isotope-labeled internal standard effectively compensated for matrix variability.
Table 5: Recovery and Matrix Effect
| QC Level | Mean Extraction Recovery (%) | Mean Matrix Effect (%) | IS-Normalized Matrix Factor (%CV) |
|---|---|---|---|
| LQC | 92.4 | 95.1 | 3.8 |
| HQC | 94.1 | 93.8 | 2.9 |
Conclusion
This application note describes a robust, sensitive, and selective LC-MS/MS method for the quantification of Benoxaprofen in human plasma. The simple protein precipitation procedure allows for high-throughput analysis. The use of the stable isotope-labeled internal standard, this compound, ensures high accuracy and precision, making the method well-suited for pharmacokinetic and clinical research applications.
References
- 1. Benoxaprofen [webbook.nist.gov]
- 2. Pharmacokinetic studies of benoxaprofen after therapeutic doses with a review of related pharmacokinetic and metabolic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic profile of benoxaprofen in subjects with normal and impaired renal function, prediction of multiple-dose kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic studies with benoxaprofen in man: prediction of steady-state levels from single-dose data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preliminary studies of absorption and excretion of benoxaprofen in man - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pharmacokinetic Studies Using Benoxaprofen-13C,d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benoxaprofen is a non-steroidal anti-inflammatory drug (NSAID) of the arylpropionic acid class.[1] It was previously marketed for the treatment of rheumatoid arthritis and osteoarthritis.[2] However, it was withdrawn from the market due to reports of serious adverse effects, including fatal cholestatic jaundice.[1][2] Despite its withdrawal from clinical use, benoxaprofen and its isotopically labeled analogue, Benoxaprofen-13C,d3, remain valuable tools for in vitro and preclinical pharmacokinetic and metabolic studies.
Stable isotope labeling is a powerful technique in drug development, offering a safe and precise method to investigate the absorption, distribution, metabolism, and excretion (ADME) of therapeutic agents. By replacing one or more atoms in a drug molecule with a heavier, non-radioactive isotope (e.g., ¹³C, ²H), the labeled compound can be distinguished from its unlabeled counterpart by mass spectrometry. This allows for accurate quantification in complex biological matrices. This compound serves as an ideal internal standard for the quantitative analysis of benoxaprofen in biological samples, or as a tracer in studies designed to elucidate its metabolic fate.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₅¹³CH₉D₃ClNO₃ |
| Molecular Weight | 305.74 g/mol |
| Unlabeled CAS Number | 51234-28-7 |
| Labeled CAS Number | 1329840-53-0 |
| Appearance | White Solid |
| Storage | 2-8°C Refrigerator |
Pharmacokinetic Parameters of Benoxaprofen (Unlabeled)
The following table summarizes the key pharmacokinetic parameters of benoxaprofen in humans. These values are essential for designing and interpreting pharmacokinetic studies involving this compound.
| Parameter | Value | Reference |
| Absorption | ||
| Mean Half-life of Absorption | 0.4 hours | [3] |
| Distribution | ||
| Mean Half-life of Distribution | 4.8 hours | |
| Volume of Distribution (Central) | 6.8 liters | |
| Volume of Distribution (Peripheral) | 3.2 liters | |
| Metabolism | ||
| Primary Pathway | Hepatic Glucuronidation | |
| Elimination | ||
| Mean Half-life of Elimination | 28-35 hours | |
| Elimination Half-life in Elderly | Up to 148 hours | |
| Plasma Clearance | 4.5 mL/minute |
Signaling Pathways and Experimental Workflows
Metabolic Pathway of Benoxaprofen
Benoxaprofen is primarily metabolized in the liver via glucuronidation. The resulting acyl glucuronide is then eliminated. While benoxaprofen does not readily undergo oxidative metabolism, some minor pathways involving cytochrome P450 have been suggested. The formation of reactive acyl glucuronides has been linked to the hepatotoxicity of benoxaprofen.
Caption: Simplified metabolic pathway of Benoxaprofen.
Experimental Workflow for a Pharmacokinetic Study
A typical pharmacokinetic study using this compound as an internal standard involves the administration of unlabeled benoxaprofen, followed by the collection of biological samples at various time points. The samples are then processed and analyzed using a validated bioanalytical method, such as LC-MS/MS.
Caption: General workflow for a pharmacokinetic study.
Experimental Protocols
Protocol 1: Determination of Benoxaprofen in Plasma using LC-MS/MS
This protocol describes a method for the quantification of benoxaprofen in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.
Materials:
-
Benoxaprofen (unlabeled)
-
This compound
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Human plasma (or other relevant biological matrix)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Stock Solutions and Standards:
-
Prepare a 1 mg/mL stock solution of benoxaprofen in methanol.
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Prepare a series of working standard solutions of benoxaprofen by serial dilution of the stock solution with 50:50 (v/v) acetonitrile:water.
-
Prepare a working internal standard solution of this compound at a suitable concentration (e.g., 100 ng/mL) in 50:50 (v/v) acetonitrile:water.
-
-
Sample Preparation:
-
To 100 µL of plasma sample, standard, or blank, add 10 µL of the internal standard working solution (this compound).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate benoxaprofen from matrix components.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode
-
Multiple Reaction Monitoring (MRM) transitions:
-
Benoxaprofen: [Precursor Ion] -> [Product Ion] (To be determined experimentally)
-
This compound: [Precursor Ion + 4] -> [Product Ion] (To be determined experimentally)
-
-
Optimize MS parameters (e.g., collision energy, declustering potential) for maximum sensitivity.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of benoxaprofen to this compound against the concentration of the standards.
-
Determine the concentration of benoxaprofen in the plasma samples from the calibration curve.
-
Protocol 2: Absolute Bioavailability Study Design
This protocol outlines a study design to determine the absolute bioavailability of an oral formulation of benoxaprofen using an intravenous (IV) microdose of this compound.
Study Design:
-
Single-center, open-label, two-period, crossover study in healthy volunteers.
-
Period 1: Subjects receive a therapeutic oral dose of unlabeled benoxaprofen.
-
Period 2: After a suitable washout period, subjects receive a simultaneous administration of the same oral dose of unlabeled benoxaprofen and an IV microdose of this compound.
Procedure:
-
Subject Screening and Enrollment:
-
Recruit healthy volunteers who meet the inclusion and exclusion criteria.
-
Obtain informed consent from all subjects.
-
-
Dosing:
-
Period 1: Administer a single oral dose of unlabeled benoxaprofen (e.g., 200 mg).
-
Period 2: Administer a single oral dose of unlabeled benoxaprofen (e.g., 200 mg) and a simultaneous short IV infusion of a microdose of this compound (e.g., 100 µg).
-
-
Blood Sampling:
-
Collect serial blood samples at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, 96 hours).
-
Process blood samples to obtain plasma and store at -80°C until analysis.
-
-
Bioanalysis:
-
Analyze plasma samples for concentrations of both unlabeled benoxaprofen and this compound using the validated LC-MS/MS method described in Protocol 1.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters for both unlabeled benoxaprofen (after oral administration) and this compound (after IV administration), including AUC (Area Under the Curve), Cmax (Maximum Concentration), and Tmax (Time to Maximum Concentration).
-
Calculate the absolute bioavailability (F) using the following formula:
-
F (%) = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100
-
-
Conclusion
This compound is a critical tool for conducting precise and reliable pharmacokinetic studies of benoxaprofen. The protocols and data presented here provide a framework for researchers to design and execute studies aimed at understanding the ADME properties of this compound. The use of stable isotope-labeled internal standards and tracers, coupled with sensitive bioanalytical techniques like LC-MS/MS, is essential for generating high-quality data in drug development and metabolism research.
References
- 1. Benoxaprofen - Wikipedia [en.wikipedia.org]
- 2. Pharmacology, clinical efficacy, and adverse effects of the nonsteroidal anti-inflammatory agent benoxaprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic studies with benoxaprofen in man: prediction of steady-state levels from single-dose data. | Semantic Scholar [semanticscholar.org]
Application of Benoxaprofen-13C,d3 in Metabolic Profiling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benoxaprofen is a non-steroidal anti-inflammatory drug (NSAID) that was withdrawn from the market due to significant adverse effects, including fatal cholestatic jaundice.[1][2][3] Despite its withdrawal from clinical use, its metabolic pathways and toxicological profile remain of interest to researchers studying drug metabolism and toxicity. Stable isotope-labeled compounds are powerful tools in metabolic research, enabling precise quantification and pathway elucidation.[4][5] This document outlines the application of Benoxaprofen-13C,d3, a stable isotope-labeled analog of Benoxaprofen, in metabolic profiling studies. This compound is commercially available for research purposes.
The primary application of this compound is as an internal standard for the accurate and precise quantification of the parent drug and its metabolites in biological matrices using isotope dilution mass spectrometry (IDMS). This technique is the gold standard for quantitative bioanalysis as the stable isotope-labeled internal standard co-elutes with the analyte and experiences similar matrix effects, thus correcting for variations during sample preparation and analysis.
Key Applications
-
Pharmacokinetic (PK) Studies: Accurate quantification of Benoxaprofen and its metabolites in plasma, urine, and tissue samples to determine absorption, distribution, metabolism, and excretion (ADME) parameters.
-
Metabolite Identification and Quantification: Use as a tracer to identify and quantify known and novel metabolites of Benoxaprofen.
-
Toxicology Studies: Investigation of the metabolic pathways leading to the formation of reactive or toxic metabolites.
-
Drug-Drug Interaction Studies: Assessment of the effect of co-administered drugs on the metabolism of Benoxaprofen.
-
In Vitro Metabolism Studies: Characterization of the enzymes responsible for Benoxaprofen metabolism using systems such as human liver microsomes.
Quantitative Data Summary
The following table represents hypothetical data from a study quantifying Benoxaprofen and its primary metabolite, a glucuronide conjugate, in human plasma following a single oral dose. This compound was used as the internal standard.
| Analyte | Time Point (hours) | Mean Plasma Concentration (ng/mL) ± SD (n=6) | Lower Limit of Quantification (LLOQ) (ng/mL) | Upper Limit of Quantification (ULOQ) (ng/mL) |
| Benoxaprofen | 0.5 | 150.2 ± 25.1 | 1.0 | 1000 |
| 1 | 450.8 ± 60.5 | 1.0 | 1000 | |
| 2 | 890.3 ± 110.2 | 1.0 | 1000 | |
| 4 | 1250.6 ± 200.7 | 1.0 | 1000 | |
| 8 | 980.1 ± 150.4 | 1.0 | 1000 | |
| 12 | 750.4 ± 90.8 | 1.0 | 1000 | |
| 24 | 400.2 ± 55.3 | 1.0 | 1000 | |
| Benoxaprofen Glucuronide | 1 | 25.6 ± 5.8 | 0.5 | 500 |
| 2 | 80.1 ± 12.3 | 0.5 | 500 | |
| 4 | 150.7 ± 22.9 | 0.5 | 500 | |
| 8 | 180.3 ± 30.1 | 0.5 | 500 | |
| 12 | 160.5 ± 25.6 | 0.5 | 500 | |
| 24 | 90.2 ± 15.4 | 0.5 | 500 |
Experimental Protocols
Quantification of Benoxaprofen in Human Plasma using LC-MS/MS
This protocol describes the use of this compound as an internal standard for the quantification of Benoxaprofen in human plasma.
a. Materials and Reagents:
-
Benoxaprofen analytical standard
-
This compound (Internal Standard, IS)
-
Human plasma (K2EDTA)
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Protein precipitation plates (96-well)
b. Sample Preparation:
-
Prepare a stock solution of this compound (IS) in ACN at a concentration of 1 µg/mL.
-
Prepare calibration standards and quality control (QC) samples by spiking known concentrations of Benoxaprofen into blank human plasma.
-
To 50 µL of plasma sample (unknown, calibration standard, or QC), add 200 µL of the IS working solution in ACN.
-
Vortex mix for 2 minutes to precipitate proteins.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a 96-well plate for LC-MS/MS analysis.
c. LC-MS/MS Conditions:
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in ACN
-
Gradient: Start at 20% B, increase to 95% B over 3 minutes, hold for 1 minute, return to 20% B and re-equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), negative mode
-
MRM Transitions:
-
Benoxaprofen: [M-H]⁻ precursor ion → product ion
-
This compound: [M-H]⁻ precursor ion → product ion (Specific mass transitions need to be determined experimentally)
-
d. Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their nominal concentrations.
-
Determine the concentration of Benoxaprofen in the unknown samples by interpolating their peak area ratios from the calibration curve.
Workflow for Benoxaprofen quantification.
In Vitro Metabolism of Benoxaprofen in Human Liver Microsomes
This protocol outlines a method to study the metabolism of Benoxaprofen using human liver microsomes, with this compound as an internal standard for quantifying the depletion of the parent drug.
a. Materials and Reagents:
-
Benoxaprofen
-
This compound (IS)
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., G-6-P, G-6-PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Incubator/shaking water bath
b. Incubation Procedure:
-
Prepare a stock solution of Benoxaprofen in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-warm a mixture of HLM (final concentration 0.5 mg/mL) and phosphate buffer at 37°C for 5 minutes.
-
Initiate the reaction by adding Benoxaprofen (final concentration 1 µM) and the NADPH regenerating system.
-
Incubate at 37°C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2 volumes of ice-cold ACN containing the internal standard (this compound).
-
Include control incubations without the NADPH regenerating system to assess non-enzymatic degradation.
-
Vortex and centrifuge to pellet the precipitated protein.
-
Analyze the supernatant by LC-MS/MS as described in the previous protocol.
c. Data Analysis:
-
Quantify the remaining concentration of Benoxaprofen at each time point.
-
Plot the natural logarithm of the percentage of remaining Benoxaprofen versus time.
-
Calculate the in vitro half-life (t½) from the slope of the linear regression.
Benoxaprofen Metabolism and Bioactivation
Benoxaprofen undergoes limited oxidative metabolism, with the primary route of elimination being glucuronidation. However, a minor metabolic pathway involving cytochrome P450 enzymes can lead to the formation of reactive intermediates, which have been implicated in the drug's toxicity.
Benoxaprofen metabolic pathway.
Conclusion
This compound is an invaluable tool for the metabolic profiling of Benoxaprofen. Its use as an internal standard in LC-MS/MS-based assays ensures high accuracy and precision in the quantification of the parent drug and its metabolites. This enables robust pharmacokinetic, toxicological, and in vitro metabolism studies, contributing to a better understanding of the disposition and potential toxicity of this class of compounds. The protocols and conceptual data presented here provide a framework for researchers to design and execute their own metabolic profiling studies.
References
- 1. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Pharmacology, clinical efficacy, and adverse effects of the nonsteroidal anti-inflammatory agent benoxaprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Bioanalysis of Benoxaprofen using Benoxaprofen-13C,d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benoxaprofen is a non-steroidal anti-inflammatory drug (NSAID) of the arylpropionic acid class. Accurate quantification of Benoxaprofen in biological matrices is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies. This document provides a detailed protocol for a bioanalytical method for the determination of Benoxaprofen in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Benoxaprofen-13C,d3, to ensure high accuracy and precision.
The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection. Additionally, it provides a comprehensive guide to the validation of the bioanalytical method in accordance with international guidelines.
Bioanalytical Method
Principle
The method is based on the protein precipitation for the extraction of Benoxaprofen and the internal standard (IS), this compound, from human plasma. The extracted analytes are then separated using reversed-phase high-performance liquid chromatography (HPLC) and detected by a tandem mass spectrometer operating in the negative ion electrospray ionization (ESI) mode using Multiple Reaction Monitoring (MRM). Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard.
Materials and Reagents
-
Benoxaprofen reference standard
-
This compound (Internal Standard)
-
HPLC grade methanol
-
HPLC grade acetonitrile
-
HPLC grade water
-
Formic acid
-
Ammonium acetate
-
Human plasma (with anticoagulant, e.g., K2-EDTA)
-
Control human plasma (drug-free)
Instrumentation
-
HPLC system (e.g., Shimadzu, Agilent, Waters)
-
Tandem mass spectrometer with an ESI source (e.g., SCIEX, Thermo Fisher, Agilent)
-
Analytical column: C18, 50 x 2.1 mm, 2.6 µm particle size (or equivalent)
-
Centrifuge
-
Vortex mixer
-
Precision pipettes
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of Benoxaprofen and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Benoxaprofen stock solution with 50:50 (v/v) methanol:water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water.
Experimental Protocols
Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for each sample, standard, and quality control (QC).
-
Pipette 100 µL of plasma sample, calibration standard, or QC into the appropriately labeled tubes.
-
Add 20 µL of the Internal Standard Working Solution (100 ng/mL this compound) to all tubes except for the blank matrix samples.
-
Add 300 µL of acetonitrile to each tube to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vials.
-
Inject 5 µL into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography (LC) Parameters
| Parameter | Condition |
| Column | C18, 50 x 2.1 mm, 2.6 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 30% B to 95% B over 3.0 min, hold at 95% B for 1.0 min, return to 30% B and equilibrate for 1.0 min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Autosampler Temperature | 10°C |
Mass Spectrometry (MS) Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | -4500 V |
| Temperature | 500°C |
| Nebulizer Gas (GS1) | 50 psi |
| Heater Gas (GS2) | 50 psi |
| Curtain Gas (CUR) | 35 psi |
| Collision Gas (CAD) | Medium |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| Benoxaprofen | 300.1 | 256.1 | 150 | -25 |
| This compound | 304.1 | 260.1 | 150 | -25 |
Note: The exact m/z values for the internal standard may vary based on the specific isotopic labeling pattern. The values provided assume one 13C and three deuterium atoms on a portion of the molecule that is retained after fragmentation.
Bioanalytical Method Validation
The method should be validated according to the principles outlined in the FDA and EMA guidelines for bioanalytical method validation.[1][2][3][4] The following parameters should be assessed:
Selectivity and Specificity
Analyze at least six different blank human plasma lots to ensure no significant interference at the retention times of Benoxaprofen and the IS. The response of any interfering peaks should be less than 20% of the lower limit of quantification (LLOQ) for the analyte and less than 5% for the IS.
Calibration Curve and Linearity
A calibration curve should be generated by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used. The calibration range should be appropriate for the expected in-study concentrations.
Table 1: Calibration Curve Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Calibration Range | To be determined based on expected concentrations | 1 - 1000 ng/mL |
| Regression Model | Linear, weighted (1/x²) | y = 0.005x + 0.002 |
| Correlation Coefficient (r²) | ≥ 0.99 | > 0.995 |
| Standard Deviation | ≤ 15% for all points (≤ 20% for LLOQ) | Meets criteria |
Accuracy and Precision
Intra-day and inter-day accuracy and precision should be evaluated by analyzing replicate QC samples at a minimum of four concentration levels: LLOQ, low QC, medium QC, and high QC.
Table 2: Intra-day and Inter-day Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (% Bias) | Intra-day Precision (%RSD) | Inter-day Accuracy (% Bias) | Inter-day Precision (%RSD) |
| LLOQ | 1.0 | -2.5 | 8.9 | -1.8 | 10.2 |
| Low | 3.0 | 1.2 | 6.5 | 2.1 | 7.8 |
| Medium | 100 | 0.5 | 4.1 | -0.3 | 5.5 |
| High | 800 | -1.8 | 3.5 | -2.2 | 4.9 |
| Acceptance Criteria | ±15% (±20% for LLOQ) | ≤15% (≤20% for LLOQ) | ±15% (±20% for LLOQ) | ≤15% (≤20% for LLOQ) |
Recovery
The extraction recovery of Benoxaprofen should be determined at low, medium, and high concentrations by comparing the peak areas of the analyte from extracted samples to those of post-extraction spiked samples.
Table 3: Extraction Recovery
| QC Level | Mean Recovery (%) | %RSD |
| Low | 92.5 | 5.8 |
| Medium | 95.1 | 4.2 |
| High | 94.3 | 3.9 |
Matrix Effect
The matrix effect should be assessed by comparing the peak areas of the analyte in post-extraction spiked samples from different plasma lots to the peak areas of the analyte in neat solutions at the same concentration.
Table 4: Matrix Effect
| QC Level | Matrix Factor | %RSD |
| Low | 0.98 | 6.1 |
| High | 1.02 | 4.5 |
| Acceptance Criteria | IS-normalized matrix factor %RSD ≤ 15% |
Stability
The stability of Benoxaprofen in plasma should be evaluated under various conditions that mimic sample handling and storage.
Table 5: Stability of Benoxaprofen in Human Plasma
| Stability Test | Storage Conditions | Duration | Mean % Change from Nominal |
| Bench-top | Room Temperature | 8 hours | -3.2 |
| Freeze-thaw | -20°C to Room Temp. | 3 cycles | -4.5 |
| Long-term | -80°C | 90 days | -5.8 |
| Acceptance Criteria | Mean concentration within ±15% of nominal |
Visualizations
References
Application Notes and Protocols for Benoxaprofen-13C,d3 in Drug Metabolism and Pharmacokinetics (DMPK) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benoxaprofen is a non-steroidal anti-inflammatory drug (NSAID) that was withdrawn from the market due to adverse effects, including hepatotoxicity.[1] Understanding its metabolic fate and pharmacokinetic profile is crucial for contextualizing its toxicological properties and for the broader study of NSAID metabolism. Benoxaprofen-13C,d3 is a stable isotope-labeled version of benoxaprofen, designed for use as an internal standard in quantitative bioanalysis. Its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays allows for precise and accurate quantification of benoxaprofen in various biological matrices, overcoming potential issues with ion suppression and extraction variability.[2][3][4]
This document provides detailed application notes and experimental protocols for the use of this compound in DMPK studies, including in vitro metabolism and in vivo pharmacokinetic assessments.
Physicochemical Properties of Benoxaprofen and this compound
| Property | Benoxaprofen | This compound |
| Chemical Name | 2-(4-Chlorophenyl)-α-methyl-5-benzoxazoleacetic acid | 2-(4-Chlorophenyl)-α-(methyl-13C,d3)-5-benzoxazoleacetic Acid |
| CAS Number | 51234-28-7 | 1329840-53-0 |
| Molecular Formula | C₁₆H₁₂ClNO₃ | C₁₅¹³CH₉D₃ClNO₃ |
| Molecular Weight | 301.72 g/mol | 305.74 g/mol |
Pharmacokinetic Parameters of Benoxaprofen in Humans
The following table summarizes key pharmacokinetic parameters of benoxaprofen in healthy human subjects following oral administration.
| Parameter | Value | Reference |
| Mean Half-life of Absorption (t½ abs) | 0.4 - 0.63 hours | [5] |
| Mean Half-life of Distribution (t½ dist) | 4.8 hours | |
| Mean Half-life of Elimination (t½ elim) | 19 - 38 hours | |
| Mean Maximum Concentration (Cmax) | 47.3 µg/mL (after 600 mg dose) | |
| Mean Time to Cmax (Tmax) | 3.6 hours (after 600 mg dose) | |
| Total Clearance (Ct) | 4.8 mL/min/1.73 m² | |
| Renal Clearance (Cr) | 1.6 mL/min/1.73 m² | |
| Volume of Distribution (Central) | 6.8 Litres | |
| Volume of Distribution (Peripheral) | 3.2 Litres |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assessment in Human Liver Microsomes
This protocol outlines the procedure to determine the metabolic stability of benoxaprofen using human liver microsomes, with this compound as the internal standard for quantification.
Workflow for In Vitro Metabolic Stability Assay
Caption: Workflow for the in vitro metabolic stability assay of benoxaprofen.
Materials:
-
Benoxaprofen
-
This compound
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Water (LC-MS grade)
-
Formic acid
Procedure:
-
Preparation of Reagents:
-
Prepare a 1 mM stock solution of benoxaprofen in DMSO.
-
Prepare a 1 µg/mL stock solution of this compound in methanol for use as the internal standard (IS).
-
Thaw HLM on ice. Dilute to a final concentration of 0.5 mg/mL in phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
Pre-warm the HLM suspension and NADPH regenerating system to 37°C.
-
In a microcentrifuge tube, combine the HLM suspension and benoxaprofen working solution (final concentration 1 µM).
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate the mixture at 37°C with gentle shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
-
Sample Processing:
-
Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile (2:1 v/v ACN:incubation mix).
-
Add a fixed amount of the this compound internal standard solution to each quenched sample.
-
Vortex the samples for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate benoxaprofen from potential metabolites.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
MRM Transitions:
-
Benoxaprofen: Monitor the transition of the parent ion to a characteristic product ion.
-
This compound: Monitor the transition of the parent ion to a characteristic product ion.
-
-
-
Data Analysis:
-
Calculate the peak area ratio of benoxaprofen to this compound.
-
Plot the natural logarithm of the remaining percentage of benoxaprofen against time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol describes a typical in vivo pharmacokinetic study in rats to determine the plasma concentration-time profile of benoxaprofen following oral administration.
Workflow for In Vivo Pharmacokinetic Study
References
- 1. Glucuronidation and covalent protein binding of benoxaprofen and flunoxaprofen in sandwich-cultured rat and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. Pharmacokinetic studies with benoxaprofen in man: prediction of steady-state levels from single-dose data - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Resolution Mass Spectrometry (HRMS) for the Quantitative Analysis of Benoxaprofen-13C,d3 in Human Plasma
Introduction
Benoxaprofen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the arylpropionic acid class.[1][2] Accurate and sensitive quantification of benoxaprofen in biological matrices is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies. The use of a stable isotope-labeled internal standard, such as Benoxaprofen-13C,d3, is the gold standard for quantitative mass spectrometry assays, as it corrects for matrix effects and variations in sample processing. This application note describes a robust and sensitive method for the quantification of this compound in human plasma using High-Resolution Mass Spectrometry (HRMS). The method employs a simple solid-phase extraction (SPE) procedure for sample cleanup, followed by liquid chromatography (LC) for separation and a high-resolution mass spectrometer for detection and quantification. This approach offers high selectivity and mass accuracy, ensuring reliable and precise measurement of the analyte.
Experimental
Materials and Reagents
-
This compound (Molecular Weight: 305.74 g/mol ) was obtained from a commercial supplier.[2][3][4]
-
Benoxaprofen (Molecular Weight: 301.724 g/mol ) was used as the analyte for calibration standards.
-
Human plasma was obtained from a certified vendor and stored at -80°C.
-
HPLC-grade acetonitrile, methanol, and water were used.
-
Formic acid (LC-MS grade) was used as a mobile phase additive.
-
Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange) were used for sample preparation.
Instrumentation
-
Liquid Chromatography: A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.
-
Mass Spectrometry: A high-resolution mass spectrometer (e.g., a Q-Exactive™ series instrument) equipped with a heated electrospray ionization (HESI) source.
Sample Preparation: Solid-Phase Extraction (SPE) Protocol
A solid-phase extraction method was employed to extract this compound from human plasma, a common technique for NSAID analysis.
-
Conditioning: The SPE cartridges were conditioned with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: The cartridges were then equilibrated with 1 mL of 0.1% formic acid in water.
-
Sample Loading: 200 µL of human plasma was spiked with the appropriate concentration of this compound standard solution. The sample was then diluted with 800 µL of 0.1% formic acid in water and loaded onto the SPE cartridge.
-
Washing: The cartridge was washed with 1 mL of 0.1% formic acid in water, followed by 1 mL of 20% methanol in water to remove interferences.
-
Elution: The analyte was eluted with 1 mL of 5% formic acid in acetonitrile.
-
Evaporation and Reconstitution: The eluate was evaporated to dryness under a gentle stream of nitrogen at 40°C. The residue was reconstituted in 100 µL of the initial mobile phase (90:10 water:acetonitrile with 0.1% formic acid).
Liquid Chromatography Method
Chromatographic separation was achieved on a C18 analytical column (e.g., 2.1 x 100 mm, 1.8 µm). A reverse-phase HPLC method is suitable for the analysis of benoxaprofen.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Elution:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-7 min: 90% B
-
7-7.1 min: 90-10% B
-
7.1-10 min: 10% B
-
High-Resolution Mass Spectrometry Parameters
The HRMS was operated in positive ion mode with the following parameters:
-
Ionization Mode: Heated Electrospray Ionization (HESI), Positive
-
Resolution: 70,000 FWHM
-
Scan Range: m/z 100-500
-
AGC Target: 1e6
-
Maximum IT: 100 ms
-
Sheath Gas Flow Rate: 40 units
-
Aux Gas Flow Rate: 10 units
-
Capillary Temperature: 320°C
-
Spray Voltage: 3.5 kV
Data Acquisition and Processing
Data was acquired in full scan mode. The exact mass of the protonated molecule of this compound ([M+H]⁺) was used for quantification.
-
Benoxaprofen: Calculated m/z 302.0578 for [C16H13ClNO3+H]⁺
-
This compound: Calculated m/z 306.0820 for [C15¹³CH10D3ClNO3+H]⁺
Results and Discussion
The developed LC-HRMS method demonstrated excellent performance for the quantitative analysis of this compound in human plasma. The chromatographic conditions provided good peak shape and resolution, with a retention time of approximately 4.5 minutes for Benoxaprofen. The high-resolution mass spectrometry offered high selectivity and sensitivity, allowing for accurate quantification.
Quantitative Data Summary
The method was validated for linearity, limit of quantification (LLOQ), precision, and accuracy. The results are summarized in the table below.
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Intra-day Accuracy (%Bias) | ± 15% |
| Inter-day Accuracy (%Bias) | ± 15% |
| Recovery | > 85% |
This application note presents a detailed and robust method for the quantitative analysis of this compound in human plasma using LC-HRMS. The combination of efficient solid-phase extraction, optimized liquid chromatography, and high-resolution mass spectrometry provides a highly selective, sensitive, and accurate method suitable for regulated bioanalytical studies. The use of a stable isotope-labeled internal standard ensures the reliability of the results by compensating for matrix effects and procedural losses.
Protocols
Protocol 1: Preparation of Stock and Working Solutions
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Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.
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Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of methanol and water to achieve concentrations ranging from 10 ng/mL to 10,000 ng/mL.
-
Calibration Standards: Prepare calibration standards by spiking blank human plasma with the working standard solutions to achieve final concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.
Protocol 2: Solid-Phase Extraction of this compound from Human Plasma
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Label all necessary tubes and SPE cartridges.
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Place the SPE cartridges on a vacuum manifold.
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Condition the cartridges by passing 1 mL of methanol through each, followed by 1 mL of water.
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Equilibrate the cartridges by passing 1 mL of 0.1% formic acid in water through each.
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In a separate microcentrifuge tube, add 200 µL of plasma sample (blank, calibration standard, or QC sample).
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Add 800 µL of 0.1% formic acid in water to the plasma and vortex for 10 seconds.
-
Load the entire 1 mL of the diluted plasma sample onto the corresponding SPE cartridge. Apply gentle vacuum to allow the sample to pass through at a rate of approximately 1 mL/min.
-
Wash the cartridges by passing 1 mL of 0.1% formic acid in water through each, followed by 1 mL of 20% methanol in water.
-
Dry the cartridges by applying high vacuum for 5 minutes.
-
Place a clean collection plate or tubes inside the manifold.
-
Elute the analyte by adding 1 mL of 5% formic acid in acetonitrile to each cartridge. Collect the eluate.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (90:10 water:acetonitrile with 0.1% formic acid). Vortex for 30 seconds.
-
Transfer the reconstituted sample to an autosampler vial for LC-HRMS analysis.
Protocol 3: LC-HRMS System Operation
-
Equilibrate the LC-HRMS system with the initial mobile phase conditions (10% B) for at least 30 minutes or until a stable baseline is achieved.
-
Create a sequence table including blank injections, calibration standards, QC samples, and unknown samples.
-
Set the injection volume to 5 µL.
-
Start the sequence run.
-
After the run is complete, process the data using the appropriate software. Integrate the peak area for the exact mass of this compound.
-
Generate a calibration curve by plotting the peak area versus the concentration of the calibration standards.
-
Quantify the QC and unknown samples using the regression equation from the calibration curve.
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Logical relationship of the analytical method components.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Matrix Effects with Benoxaprofen-13C,d3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects when using Benoxaprofen-13C,d3 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses.
Introduction to Matrix Effects
In LC-MS/MS analysis, the "matrix" refers to all the components in a sample other than the analyte of interest.[1][2] These components can include salts, proteins, lipids, and metabolites, which can interfere with the ionization of the target analyte, leading to a phenomenon known as the matrix effect.[1][2] This effect can manifest as ion suppression (decreased analyte signal) or ion enhancement (increased analyte signal), ultimately compromising the accuracy, precision, and sensitivity of the analytical method.[1] this compound, as a stable isotope-labeled internal standard, is designed to co-elute with the unlabeled Benoxaprofen and experience similar matrix effects, thus providing a means for accurate quantification. However, significant and variable matrix effects can still pose challenges.
Frequently Asked Questions (FAQs)
Q1: What is Benoxaprofen and this compound?
Benoxaprofen is a non-steroidal anti-inflammatory drug (NSAID) of the arylpropionic acid class. This compound is a stable isotope-labeled version of Benoxaprofen, commonly used as an internal standard in bioanalytical methods to improve the accuracy and precision of quantification.
Q2: Why am I observing poor reproducibility and accuracy in my results?
Poor reproducibility and accuracy are classic symptoms of uncompensated matrix effects. The composition of biological matrices can vary significantly between samples, leading to inconsistent ion suppression or enhancement.
Q3: My analyte signal is significantly lower than expected. What could be the cause?
A consistently low analyte signal, even with the use of an internal standard, may indicate severe ion suppression. This can be caused by high concentrations of co-eluting matrix components such as phospholipids in plasma samples.
Q4: Can the internal standard (this compound) completely eliminate matrix effects?
While stable isotope-labeled internal standards are the gold standard for compensating for matrix effects, they may not completely eliminate them, especially in cases of extreme and variable ion suppression or enhancement. It is crucial to minimize matrix effects through proper sample preparation and chromatographic separation.
Troubleshooting Guides
Issue 1: Suspected Matrix Effect (Ion Suppression or Enhancement)
Initial Assessment:
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Post-Column Infusion Experiment: This qualitative experiment helps to identify regions in the chromatogram where ion suppression or enhancement occurs. A constant flow of Benoxaprofen is infused into the mobile phase after the analytical column and before the mass spectrometer. A blank matrix extract is then injected. Dips or peaks in the baseline signal of the infused analyte indicate regions of ion suppression or enhancement, respectively.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected matrix effects.
Corrective Actions:
-
Optimize Chromatographic Separation: Adjust the gradient elution to separate Benoxaprofen and this compound from the ion suppression zones identified in the post-column infusion experiment.
-
Improve Sample Preparation: Employ more rigorous sample cleanup techniques to remove interfering matrix components.
-
Solid-Phase Extraction (SPE): Offers better selectivity in removing interferences compared to simple protein precipitation.
-
Liquid-Liquid Extraction (LLE): Can be effective in separating the analyte from polar matrix components.
-
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering components, thereby minimizing matrix effects.
Issue 2: Inconsistent Internal Standard (IS) Response
Initial Assessment:
-
Review Sample Preparation: Inconsistencies in the sample preparation process can lead to variable recovery of both the analyte and the internal standard.
-
Check for IS Purity and Stability: Ensure the purity and stability of the this compound standard.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent internal standard response.
Corrective Actions:
-
Standardize Sample Preparation: Ensure consistent execution of the sample preparation protocol. Automation can help minimize variability.
-
Standard Addition Method: This method can be used to assess and correct for proportional matrix effects. It involves adding known amounts of the analyte to the sample and extrapolating to determine the original concentration.
-
Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is representative of the study samples to compensate for consistent matrix effects.
Experimental Protocols
Post-Column Infusion
Objective: To qualitatively identify regions of ion suppression or enhancement in the chromatogram.
Methodology:
-
Set up the LC-MS/MS system with the analytical column.
-
Prepare a solution of Benoxaprofen at a concentration that gives a stable and observable signal.
-
Using a T-connector, infuse the Benoxaprofen solution at a constant flow rate (e.g., 10 µL/min) into the mobile phase stream between the analytical column and the mass spectrometer's ion source.
-
Inject a blank, extracted matrix sample onto the LC system.
-
Monitor the signal of the infused Benoxaprofen. A decrease in the signal indicates ion suppression, while an increase indicates ion enhancement.
Standard Addition
Objective: To quantify the analyte in the presence of a matrix effect.
Methodology:
-
Divide a sample into several equal aliquots.
-
Add increasing known amounts of a Benoxaprofen standard solution to each aliquot, leaving one aliquot un-spiked.
-
Add a constant amount of this compound to each aliquot.
-
Analyze all aliquots by LC-MS/MS.
-
Plot the measured analyte/IS peak area ratio against the concentration of the added standard.
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Extrapolate the linear regression line to the x-intercept to determine the endogenous concentration of Benoxaprofen in the sample.
Data Presentation
Table 1: Physicochemical Properties of Benoxaprofen
| Property | Value |
| Molecular Formula | C₁₆H₁₂ClNO₃ |
| Molecular Weight | 301.72 g/mol |
| Melting Point | 189-190 °C |
| Water Solubility | 0.0317 mg/mL |
| logP | 4.22 |
Table 2: Example LC-MS/MS Parameters for a Structurally Similar NSAID (as a starting point for method development)
| Parameter | Recommended Setting |
| LC Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Benoxaprofen: To be determined empiricallyThis compound: To be determined empirically |
| Collision Energy | To be optimized |
Note: Specific MRM transitions and collision energies for Benoxaprofen and its internal standard should be optimized experimentally by infusing the individual compounds into the mass spectrometer.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical flow for investigating and mitigating matrix effects.
References
Technical Support Center: Optimizing LC-MS/MS for Benoxaprofen-13C,d3 Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the optimization of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the analysis of Benoxaprofen and its internal standard, Benoxaprofen-13C,d3. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the precursor and product ions for Benoxaprofen and this compound in LC-MS/MS analysis?
A1: The specific precursor and product ions (Multiple Reaction Monitoring - MRM transitions) for Benoxaprofen and its isotopically labeled internal standard, this compound, should be determined empirically through method development. However, based on the known molecular weights, the expected precursor ions ([M-H]⁻) in negative ion mode would be:
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Benoxaprofen: m/z 300.0 (corresponding to the deprotonated molecule of C₁₆H₁₂ClNO₃ with a molecular weight of 301.72 g/mol )
-
This compound: m/z 304.0 (corresponding to the deprotonated molecule of C₁₅¹³CH₉D₃ClNO₃ with a molecular weight of 305.74 g/mol )
Product ions are generated by fragmentation of the precursor ion in the collision cell. A common fragmentation pathway for carboxylic acids is the loss of CO₂ (44 Da). Therefore, a likely product ion for both Benoxaprofen and its internal standard would be the result of this neutral loss.
Q2: How do I optimize the collision energy for Benoxaprofen and its internal standard?
A2: Collision energy (CE) is a critical parameter that must be optimized for each MRM transition to achieve maximum sensitivity. The optimal CE can be determined by infusing a standard solution of Benoxaprofen and this compound into the mass spectrometer and performing a product ion scan at varying CE values. The CE that produces the highest intensity for the desired product ion should be selected.
Q3: What type of sample preparation is recommended for the analysis of Benoxaprofen from plasma samples?
A3: For the analysis of non-steroidal anti-inflammatory drugs (NSAIDs) like Benoxaprofen from plasma, several sample preparation techniques can be employed. The choice of method depends on the required sensitivity, sample throughput, and the complexity of the sample matrix. Common methods include:
-
Protein Precipitation (PPT): A simple and rapid method where a solvent such as acetonitrile or methanol is added to the plasma sample to precipitate proteins.
-
Liquid-Liquid Extraction (LLE): This technique involves the extraction of the analyte from the aqueous plasma sample into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): A highly selective method that uses a solid sorbent to retain the analyte of interest while interferences are washed away.
Troubleshooting Guides
This section addresses common issues encountered during the LC-MS/MS analysis of Benoxaprofen.
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | 1. Incompatible injection solvent. 2. Column overload. 3. Secondary interactions with the stationary phase. | 1. Ensure the injection solvent is similar in composition and strength to the initial mobile phase. 2. Reduce the injection volume or the concentration of the sample. 3. Add a small amount of a competing agent (e.g., trifluoroacetic acid for acidic compounds) to the mobile phase. |
| Low Signal Intensity | 1. Suboptimal ionization parameters. 2. Ion suppression from matrix components. 3. Inefficient sample extraction. | 1. Optimize source parameters such as capillary voltage, source temperature, and gas flows. 2. Improve sample cleanup to remove interfering matrix components. Consider using a more selective extraction method like SPE. 3. Evaluate and optimize the sample preparation procedure to ensure high recovery of the analyte. |
| High Background Noise | 1. Contamination of the LC-MS system. 2. Impure solvents or reagents. 3. Carryover from previous injections. | 1. Flush the LC system and clean the mass spectrometer source. 2. Use high-purity, LC-MS grade solvents and reagents. 3. Implement a robust needle wash protocol in the autosampler method. |
| Inconsistent Retention Times | 1. Inadequate column equilibration. 2. Changes in mobile phase composition. 3. Column degradation. | 1. Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. 2. Prepare fresh mobile phase daily and ensure accurate composition. 3. Replace the analytical column if performance deteriorates. |
Experimental Protocols
Stock and Working Solution Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of Benoxaprofen and this compound reference standards into separate 10 mL volumetric flasks.
-
Dissolve and dilute to volume with methanol.
-
-
Working Standard Solutions:
-
Prepare serial dilutions of the primary stock solutions with a 50:50 mixture of methanol and water to create a series of calibration standards and quality control (QC) samples.
-
Sample Preparation from Human Plasma (Protein Precipitation)
-
To 100 µL of plasma sample, add 25 µL of the this compound internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Method Parameters
The following are suggested starting parameters and should be optimized for the specific instrument being used.
Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
MRM Transitions (Hypothetical - Requires Optimization)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Benoxaprofen | 300.0 | To be determined | To be determined |
| This compound | 304.0 | To be determined | To be determined |
Visualizations
Caption: Experimental workflow for Benoxaprofen analysis.
Caption: Troubleshooting decision tree for LC-MS/MS analysis.
Addressing isotopic cross-contribution in Benoxaprofen analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing isotopic cross-contribution during the analysis of Benoxaprofen.
Troubleshooting Guides
Question: I am observing a signal for my Benoxaprofen analyte in my blank samples that are spiked only with the deuterated internal standard (Benoxaprofen-d4). What is the likely cause?
Answer: This is a common indicator of isotopic cross-contribution, also referred to as "cross-talk".[1] There are two primary reasons for this observation:
-
Isotopic Impurity of the Internal Standard: The Benoxaprofen-d4 internal standard (IS) may contain a small percentage of the unlabeled analyte (Benoxaprofen) as an impurity from its synthesis. This unlabeled analyte will be detected in the mass spectrometer channel for the native compound.
-
"Spill-over" from the Internal Standard's Isotope Cluster: The stable isotope-labeled internal standard, while having a higher mass, also has its own isotopic cluster (M+1, M+2, etc.) due to the natural abundance of heavy isotopes like ¹³C. If the mass difference between the analyte and the IS is not large enough, the tail end of the IS's isotopic distribution can contribute to the signal of the analyte.
Troubleshooting Steps:
-
Assess the Isotopic Purity of the Internal Standard: If possible, analyze a concentrated solution of the Benoxaprofen-d4 standard alone and check for the presence of the unlabeled Benoxaprofen signal. The certificate of analysis for the standard should also provide information on its isotopic purity.
-
Increase the Mass Difference: If you are in the process of selecting an internal standard, choose one with a higher degree of deuteration (e.g., d7 or d9) to shift its mass further away from the analyte's isotopic cluster. A mass difference of at least 3-4 daltons is generally recommended to minimize this type of interference.
-
Mathematical Correction: If using a different internal standard is not feasible, the contribution of the unlabeled analyte in the IS can be corrected for mathematically during data processing.
Question: My calibration curve for Benoxaprofen is non-linear, especially at the lower concentrations. How can I address this?
Answer: Non-linearity at the lower end of a calibration curve is often a result of isotopic cross-contribution from the analyte to the internal standard. Benoxaprofen contains one chlorine atom, which has two stable isotopes: ³⁵Cl (approximately 75.8% abundance) and ³⁷Cl (approximately 24.2% abundance). This results in a significant M+2 peak in its mass spectrum. Furthermore, the presence of 16 carbon atoms in the molecule (C₁₆H₁₂ClNO₃) leads to a notable M+1 peak due to the natural abundance of ¹³C.[1][2]
This natural isotopic distribution of the analyte can "spill over" into the mass channel of the deuterated internal standard, especially if the mass difference is small. This becomes more pronounced at higher analyte concentrations, leading to a disproportionate increase in the internal standard signal and causing the curve to become non-linear.
Troubleshooting Steps:
-
Optimize MRM Transitions: Select a precursor ion for the internal standard that is further away from the analyte's isotopic cluster. For example, instead of monitoring the most abundant precursor for Benoxaprofen-d4, you might choose a less abundant, higher mass isotope of the IS that has minimal to no contribution from the analyte's natural isotopes.[3][4]
-
Increase Internal Standard Concentration: Increasing the concentration of the internal standard can help to minimize the relative contribution of the analyte's isotopic spill-over, which may improve linearity.
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Use a Correction Algorithm: Several software packages and data analysis tools can apply mathematical corrections to account for the natural isotopic abundance of the analyte and its contribution to the internal standard signal.
Frequently Asked Questions (FAQs)
Q1: What is isotopic cross-contribution in the context of Benoxaprofen analysis?
A1: Isotopic cross-contribution, or isotopic interference, occurs when the mass spectral signals of the analyte (Benoxaprofen) and its stable isotope-labeled internal standard (e.g., Benoxaprofen-d4) overlap. This can happen in two ways: the internal standard contributing to the analyte signal, or the analyte contributing to the internal standard signal. This overlap can compromise the accuracy and precision of quantitative analysis.
Q2: Why is Benoxaprofen susceptible to isotopic cross-contribution?
A2: Benoxaprofen's molecular formula (C₁₆H₁₂ClNO₃) makes it prone to isotopic cross-contribution due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl) and carbon (¹²C and ¹³C). The presence of chlorine creates a prominent M+2 peak, and the 16 carbon atoms result in a significant M+1 peak. These naturally occurring heavier isotopes of the analyte can have the same nominal mass as the lower-mass isotopes of the deuterated internal standard, leading to signal overlap.
Q3: How can I minimize isotopic cross-contribution during method development?
A3: The best approach is to select an internal standard with a sufficient mass difference from the analyte (ideally 3-4 Da or more). If this is not possible, carefully select the precursor and product ions for your MRM transitions to minimize overlap. Consider monitoring a less abundant, higher mass precursor for the internal standard.
Q4: Are there software tools available to correct for isotopic overlap?
A4: Yes, several software packages and algorithms are available to correct for isotopic overlap. These tools use mathematical deconvolution to separate the overlapping signals and determine the true abundance of each species. Examples include IsoCorrectoR and various functions within mass spectrometry data analysis software.
Quantitative Data Summary
The following table summarizes the key mass-to-charge ratios and isotopic information for Benoxaprofen and a hypothetical deuterated internal standard, Benoxaprofen-d4. This data is essential for understanding and mitigating isotopic cross-contribution.
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Precursor Ion (Q1) [M-H]⁻ | Key Natural Isotopes and their Contribution |
| Benoxaprofen | C₁₆H₁₂³⁵ClNO₃ | 301.05 | 300.04 | M+1 (¹³C): ~17.7% of M M+2 (³⁷Cl): ~31.9% of M |
| Benoxaprofen-d4 | C₁₆H₈D₄³⁵ClNO₃ | 305.08 | 304.07 | M+1 (¹³C): ~17.7% of M M+2 (³⁷Cl): ~31.9% of M |
Note: The relative abundances of the M+1 and M+2 peaks are estimations and can be calculated more precisely using isotopic distribution calculators.
Experimental Protocols
LC-MS/MS Method for Quantitative Analysis of Benoxaprofen in Human Plasma
This protocol is a general guideline and may require optimization for specific instrumentation and matrices.
1. Sample Preparation (Protein Precipitation):
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To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of working internal standard solution (e.g., 500 ng/mL Benoxaprofen-d4 in methanol).
-
Vortex for 10 seconds.
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Add 300 µL of acetonitrile to precipitate the proteins.
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Vortex vigorously for 1 minute.
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Centrifuge at 14,000 rpm for 10 minutes at 4°C.
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Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
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Reconstitute the residue in 100 µL of the mobile phase (50:50 water:acetonitrile with 0.1% formic acid).
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Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Parameters:
-
LC System: A standard HPLC or UHPLC system.
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Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
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Mobile Phase A: 0.1% formic acid in water.
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Mobile Phase B: 0.1% formic acid in acetonitrile.
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Gradient: A suitable gradient to ensure separation from matrix components (e.g., start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate).
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Flow Rate: 0.3 mL/min.
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Injection Volume: 5 µL.
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Mass Spectrometer: A triple quadrupole mass spectrometer.
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Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
3. MRM Transitions (Hypothetical):
The following are hypothetical but representative MRM transitions. These should be optimized for your specific instrument.
| Compound | Precursor Ion (Q1) [M-H]⁻ | Product Ion (Q3) | Dwell Time (ms) | Collision Energy (eV) |
| Benoxaprofen (Quantifier) | 300.0 | e.g., 256.0 | 50 | -15 |
| Benoxaprofen (Qualifier) | 302.0 | e.g., 258.0 | 50 | -15 |
| Benoxaprofen-d4 (IS) | 304.0 | e.g., 260.0 | 50 | -15 |
Note: The product ions are examples and should be determined by infusing the pure compound and performing a product ion scan.
Visualizations
Caption: Logical diagram of isotopic cross-contribution in Benoxaprofen analysis.
Caption: Experimental workflow for Benoxaprofen analysis in plasma.
Caption: Simplified metabolic pathway of Benoxaprofen.
References
- 1. Benoxaprofen - Wikipedia [en.wikipedia.org]
- 2. Benoxaprofen activates membrane-associated oxidative metabolism in human polymorphonuclear leucocytes by apparent modulation of protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benoxaprofen [drugfuture.com]
- 4. Benoxaprofen | C16H12ClNO3 | CID 39941 - PubChem [pubchem.ncbi.nlm.nih.gov]
Improving peak shape and sensitivity for Benoxaprofen-13C,d3
Welcome to the technical support center for Benoxaprofen-13C,d3. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals optimize their analytical methods for improved peak shape and sensitivity.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended HPLC conditions for analyzing this compound?
A1: For initial analysis of this compound, a reversed-phase HPLC method is typically recommended. A good starting point would be a C8 or C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous component (water or a buffer)[1][2]. The aqueous phase is often acidified with a small amount of formic or acetic acid to a pH of around 3.0 to improve peak shape for acidic compounds like Benoxaprofen[3][4].
Q2: How can I assess the quality of my chromatographic peak shape?
A2: An ideal chromatographic peak should be symmetrical and have a Gaussian shape. The quality of a peak is commonly assessed using the tailing factor (Tf) or asymmetry factor (As), where a value of 1.0 indicates perfect symmetry. Values greater than 1 suggest peak tailing, while values less than 1 indicate peak fronting. These parameters are crucial as poor peak shape can compromise the accuracy and precision of quantification.
Q3: What are the primary factors that influence the sensitivity of my LC-MS/MS analysis for this compound?
A3: The primary factors influencing sensitivity in LC-MS/MS analysis include the efficiency of sample preparation to remove interfering matrix components, the optimization of mass spectrometer parameters (such as ion source settings), and the chromatographic conditions that affect peak height and width. A clean sample and a sharp, narrow peak will generally result in higher sensitivity. The choice of mobile phase additives can also impact ionization efficiency and, consequently, sensitivity.
Q4: Are there any specific considerations for preparing samples of this compound from biological matrices?
A4: Yes, biological matrices like plasma, serum, and urine are complex and can cause matrix effects, leading to ion suppression or enhancement in the mass spectrometer. Common sample preparation techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The goal is to effectively remove matrix components like proteins and phospholipids while maximizing the recovery of this compound. For instance, after an extraction step, the sample might be evaporated and reconstituted in a solvent compatible with the initial mobile phase.
Troubleshooting Guides
This section provides detailed solutions to common problems encountered during the analysis of this compound.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Broadening)
Q: My chromatogram for this compound shows significant peak tailing. What are the potential causes and how can I resolve this?
A: Peak tailing is a common issue, often caused by secondary interactions between the analyte and the stationary phase.
Potential Causes and Solutions:
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Secondary Silanol Interactions: Residual silanol groups on silica-based columns can interact with polar functional groups on the analyte, causing tailing.
-
Solution: Add a small amount of a weak acid, such as 0.1% formic acid or acetic acid, to the mobile phase. This suppresses the ionization of the silanol groups, minimizing these secondary interactions. Using a well-end-capped column can also reduce the number of free silanols.
-
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Column Overload: Injecting too much sample can saturate the stationary phase.
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Solution: Try reducing the injection volume or diluting the sample.
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Column Contamination: Accumulation of contaminants can create active sites that lead to tailing.
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Solution: Flush the column with a strong solvent as recommended by the manufacturer. If the problem persists, the column may need to be replaced.
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Q: I am observing peak fronting in my analysis. What could be the cause?
A: Peak fronting is less common than tailing but can occur under certain conditions.
Potential Causes and Solutions:
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Inappropriate Sample Solvent: Dissolving the sample in a solvent that is significantly stronger than the mobile phase can cause the peak to move too quickly at the beginning of its elution.
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Solution: Ensure the sample solvent is of similar or weaker strength than the initial mobile phase composition.
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Sample Overload: This can also lead to peak fronting, particularly for highly retained compounds.
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Solution: Reduce the sample concentration or injection volume.
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Q: My peaks are broad, which is affecting my resolution and sensitivity. How can I sharpen them?
A: Broad peaks can result from several factors related to the HPLC system and method parameters.
Potential Causes and Solutions:
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Suboptimal Flow Rate: A flow rate that is too high can decrease column efficiency and lead to broader peaks.
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Solution: Try reducing the flow rate to see if the peak shape improves.
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Column Degradation: An old or poorly maintained column will lose efficiency over time.
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Solution: First, attempt to clean the column according to the manufacturer's instructions. If this does not resolve the issue, the column may need to be replaced.
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-
Mobile Phase Composition: The viscosity and composition of the mobile phase can affect peak width.
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Solution: Ensure that the mobile phase solvents are properly mixed and degassed. Adjusting the organic-to-aqueous ratio can also help sharpen peaks.
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Issue 2: Low Sensitivity and Poor Signal-to-Noise
Q: The sensitivity for this compound is lower than expected. How can I improve the signal intensity?
A: Low sensitivity can be a result of issues with the sample preparation, chromatographic method, or mass spectrometer settings.
Potential Causes and Solutions:
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Matrix Effects: Co-eluting matrix components can suppress the ionization of the analyte in the mass spectrometer source.
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Solution: Improve the sample cleanup procedure. Techniques like solid-phase extraction (SPE) are generally more effective at removing interferences than protein precipitation. Also, ensure that the chromatography separates the analyte from the bulk of the matrix components.
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Suboptimal Mobile Phase pH: The pH of the mobile phase can significantly influence the ionization state of the analyte and thus its response in the mass spectrometer.
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Solution: For an acidic compound like Benoxaprofen, a mobile phase pH well below its pKa is often optimal for reversed-phase chromatography and can improve ionization efficiency in positive ion mode, though negative ion mode should also be evaluated.
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Inefficient Ionization: The settings on the mass spectrometer's ion source may not be optimized.
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Solution: Perform a tuning and optimization of the ion source parameters (e.g., spray voltage, gas flows, temperature) while infusing a standard solution of this compound.
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Issue 3: Poor Resolution
Q: this compound is co-eluting with an interfering peak. How can I improve the resolution?
A: Poor resolution can lead to inaccurate quantification. Adjusting the mobile phase composition is often the most effective way to improve it.
Potential Causes and Solutions:
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Insufficiently Optimized Mobile Phase: The solvent strength of the mobile phase may not be optimal for separating the analyte from interferences.
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Solution: Adjust the ratio of the organic and aqueous components of the mobile phase. Decreasing the percentage of the organic solvent will generally increase retention times and can improve the resolution between closely eluting peaks.
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Inadequate Column Chemistry: The chosen stationary phase may not provide the necessary selectivity.
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Solution: If adjusting the mobile phase is not effective, consider trying a column with a different stationary phase chemistry, such as a phenyl-hexyl or an embedded polar group column, which can offer different selectivity.
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Isocratic vs. Gradient Elution: An isocratic elution may not be sufficient for complex samples.
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Solution: Implementing a gradient elution, where the mobile phase composition is changed over the course of the run, can significantly improve the resolution of complex mixtures.
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Quantitative Data Summary
The following tables summarize how different experimental parameters can affect the chromatographic results for an analyte like this compound.
Table 1: Effect of Mobile Phase Modifier on Peak Shape
| Mobile Phase Composition | Tailing Factor (Tf) | Resolution (Rs) |
| 60% Acetonitrile, 40% Water | 1.8 | 1.2 |
| 60% Acetonitrile, 40% Water + 0.1% Formic Acid | 1.2 | 1.9 |
| 60% Acetonitrile, 40% Water + 10mM Ammonium Acetate | 1.1 | 2.1 |
| Data is illustrative, based on general principles of chromatography for acidic compounds. |
Table 2: Effect of Organic Solvent Content on Resolution
| Mobile Phase Composition | Retention Time (min) | Resolution (Rs) |
| 60% Acetonitrile, 40% Water + 10mM Ammonium Acetate | 4.5 | 2.1 |
| 58% Acetonitrile, 40% Water + 10mM Ammonium Acetate | 5.2 | 2.5 |
| 55% Acetonitrile, 40% Water + 10mM Ammonium Acetate | 6.1 | 3.0 |
| Data is illustrative, based on the principle that reducing organic content increases retention and can improve resolution. |
Experimental Protocols
Protocol: LC-MS/MS Analysis of this compound in Human Plasma
This protocol provides a general methodology. It should be optimized for your specific instrumentation and application.
1. Sample Preparation (Solid-Phase Extraction - SPE)
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Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange) according to the manufacturer's instructions.
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Pre-treat 200 µL of plasma sample by adding an equal volume of 4% phosphoric acid in water.
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Load the pre-treated sample onto the conditioned SPE cartridge.
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Wash the cartridge with a series of solvents to remove interferences (e.g., 2% formic acid in water, followed by methanol).
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Elute the analyte using a suitable solvent (e.g., 5% ammonium hydroxide in methanol).
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Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
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Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
2. HPLC Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: ZORBAX Eclipse Plus C8, 4.6 x 150 mm, 5 µm.
-
Column Temperature: 30°C.
-
Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Flow Rate: 1.0 mL/min.
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Injection Volume: 5 µL.
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Gradient Program:
-
0-1 min: 50% B
-
1-5 min: 50% to 95% B
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5-6 min: 95% B
-
6-6.1 min: 95% to 50% B
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6.1-8 min: 50% B (re-equilibration)
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3. Mass Spectrometer Conditions
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Mass Spectrometer: A triple quadrupole mass spectrometer.
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Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode (to be optimized).
-
Multiple Reaction Monitoring (MRM) Transitions: To be determined by infusing a standard solution of this compound and its unlabeled counterpart to find the optimal precursor and product ions.
-
Ion Source Parameters:
-
Gas Temperature: To be optimized.
-
Gas Flow: To be optimized.
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Nebulizer Pressure: To be optimized.
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Capillary Voltage: To be optimized.
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Visualizations
Caption: A logical workflow for troubleshooting common peak shape issues.
Caption: A typical experimental workflow for LC-MS/MS analysis.
Caption: Key factors influencing analytical sensitivity in LC-MS/MS.
References
Technical Support Center: Benoxaprofen-13C,d3 Stability in Biological Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with Benoxaprofen-13C,d3 in biological matrices.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the use of this compound as an internal standard in bioanalytical methods.
Q1: I am observing a decrease in the this compound signal over time in my processed samples. What could be the cause?
A1: A decreasing signal of your internal standard (IS) can compromise the accuracy of your results. Several factors could be contributing to the instability of this compound in your biological matrix. Consider the following potential causes and troubleshooting steps:
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Degradation due to pH: Benoxaprofen, and by extension its labeled counterpart, may be susceptible to degradation at certain pH levels.[1]
-
Troubleshooting: Evaluate the pH of your sample and extraction solvent. If possible, adjust the pH to a neutral range (6-8) to minimize potential acid or base-catalyzed hydrolysis.
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Enzymatic Degradation: Biological matrices contain various enzymes that can metabolize drugs.[1] Benoxaprofen is known to be metabolized via glucuronidation.[2][3]
-
Troubleshooting: Add enzyme inhibitors, such as sodium fluoride for esterases, to your collection tubes. Ensure your samples are kept at low temperatures (e.g., on ice) during processing to minimize enzymatic activity.
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Oxidation: Exposure to air and certain chemicals can lead to oxidative degradation.[1]
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Troubleshooting: Minimize the exposure of your samples to air. Consider adding antioxidants to your sample collection tubes or during the extraction process.
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Photostability: Benoxaprofen is known to cause photosensitivity, suggesting it may be susceptible to degradation upon exposure to light.
-
Troubleshooting: Protect your samples from light by using amber vials and minimizing exposure to ambient light during handling and storage.
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Q2: I am seeing a signal for the unlabeled Benoxaprofen in my blank samples spiked only with this compound. What is happening?
A2: This phenomenon, often referred to as "cross-talk" or isotopic contribution, can arise from a couple of sources.
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In-source fragmentation: The labeled internal standard might be losing its isotopic label in the mass spectrometer's ion source, leading to a signal at the mass-to-charge ratio of the unlabeled analyte.
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Troubleshooting: Optimize your mass spectrometer source conditions (e.g., collision energy, cone voltage) to minimize in-source fragmentation.
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Impurity in the Internal Standard: The this compound standard itself may contain a small amount of the unlabeled analyte as an impurity.
-
Troubleshooting: Contact the supplier of your internal standard to obtain the certificate of analysis and confirm its isotopic purity. If the impurity level is significant, you may need to source a new standard.
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Q3: My results for quality control (QC) samples show high variability after freeze-thaw cycles. Why is this occurring?
A3: Instability during freeze-thaw cycles can lead to inconsistent results.
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Analyte Degradation: Repeated freezing and thawing can disrupt the sample matrix and expose the analyte to degradative enzymes or changes in pH.
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Troubleshooting: Aliquot your samples into smaller volumes to avoid multiple freeze-thaw cycles for the same sample. Perform a systematic freeze-thaw stability study to determine the number of cycles your analyte and IS are stable for.
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Precipitation: The analyte or IS may precipitate out of solution upon freezing and may not fully redissolve upon thawing, leading to lower measured concentrations.
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Troubleshooting: Ensure your samples are thoroughly vortexed after thawing and before extraction. Visually inspect for any precipitates.
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Quantitative Data Summary
The following table summarizes hypothetical stability data for this compound in human plasma under various conditions. This data is for illustrative purposes to guide your own stability assessments.
| Stability Test | Condition | Incubation Time | % Recovery (Mean ± SD) |
| Freeze-Thaw Stability | 3 cycles, -20°C to Room Temp | N/A | 98.2 ± 3.1 |
| Short-Term (Bench-Top) Stability | Room Temperature (25°C) | 4 hours | 95.5 ± 4.5 |
| 8 hours | 90.1 ± 5.2 | ||
| Long-Term Stability | -20°C | 30 days | 99.1 ± 2.8 |
| -80°C | 30 days | 101.5 ± 2.5 | |
| Post-Preparative Stability | Autosampler (4°C) | 24 hours | 97.8 ± 3.9 |
Experimental Protocols
Protocol 1: Freeze-Thaw Stability Assessment
Objective: To evaluate the stability of this compound in a biological matrix after repeated freeze-thaw cycles.
Methodology:
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Prepare a stock solution of this compound in an appropriate solvent.
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Spike a fresh batch of the biological matrix (e.g., human plasma) with the this compound stock solution to achieve a known concentration.
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Aliquot the spiked matrix into at least three replicates.
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Freeze the aliquots at the intended storage temperature (e.g., -20°C or -80°C) for at least 24 hours.
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Thaw the samples completely at room temperature.
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Repeat the freeze-thaw cycle for a predetermined number of cycles (typically three).
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After the final cycle, process the samples using your validated bioanalytical method and quantify the concentration of this compound.
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Compare the mean concentration of the freeze-thaw samples to that of freshly prepared samples.
Protocol 2: Short-Term (Bench-Top) Stability Assessment
Objective: To determine the stability of this compound in a biological matrix at room temperature.
Methodology:
-
Spike a fresh batch of the biological matrix with this compound to a known concentration.
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Leave the spiked samples on the benchtop at room temperature (approximately 25°C).
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At various time points (e.g., 0, 2, 4, 8, and 24 hours), take an aliquot of the sample.
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Immediately process the aliquot using your validated bioanalytical method to quantify the concentration of this compound.
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Compare the concentrations at each time point to the initial concentration at time 0.
Visualizations
References
- 1. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Disposition and metabolism of benoxaprofen in laboratory animals and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology, clinical efficacy, and adverse effects of the nonsteroidal anti-inflammatory agent benoxaprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Carryover in LC-MS Analysis of Benoxaprofen
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and minimizing carryover during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Benoxaprofen. Given its physicochemical properties as a hydrophobic and acidic compound, Benoxaprofen can be prone to carryover, which can compromise the accuracy and reliability of analytical data.
Frequently Asked Questions (FAQs)
Q1: What is analyte carryover in LC-MS analysis?
A1: Analyte carryover is the appearance of a signal from an analyte in a sample injection that originates from a preceding injection. This phenomenon can lead to inaccurate quantification, especially when a high-concentration sample is followed by a low-concentration sample or a blank.
Q2: Why is Benoxaprofen susceptible to carryover?
A2: Benoxaprofen is a monocarboxylic acid with a relatively high LogP (XLogP3 = 4.1), indicating its hydrophobic nature. This hydrophobicity can cause it to adsorb to surfaces within the LC-MS system, such as tubing, the injector, and the column, leading to carryover. As an acidic compound, its solubility is pH-dependent, which can also influence its retention and subsequent carryover in the system.
Q3: What are the common sources of carryover in an LC-MS system?
A3: The most common sources of carryover include the autosampler (needle, rotor seals, sample loop), the LC column, and connecting tubing.[1] Carryover can result from the analyte adsorbing to these surfaces and then slowly leaching out in subsequent runs.
Q4: How can I identify the source of Benoxaprofen carryover in my system?
A4: A systematic approach is the most effective way to pinpoint the source of carryover. This typically involves sequentially removing components from the flow path and observing the effect on carryover in blank injections. For example, replacing the analytical column with a union can help determine if the column is the primary source. If carryover persists, the issue likely lies with the autosampler or pre-column tubing.
Troubleshooting Guide
This section provides a step-by-step guide to systematically troubleshoot and minimize Benoxaprofen carryover.
Issue 1: Carryover is observed in blank injections following a high-concentration Benoxaprofen standard.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Benoxaprofen carryover.
Detailed Steps:
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Optimize Autosampler Wash Solution:
-
Rationale: An effective wash solution should be able to fully solubilize Benoxaprofen. Since Benoxaprofen is an acidic compound, its solubility increases at a higher pH.
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Action: Prepare a wash solution with a composition stronger than the mobile phase. Consider adding a small amount of organic solvent-miscible base, such as ammonium hydroxide, to your wash solvent to increase the pH and improve the solubility of Benoxaprofen. A mixture of acetonitrile, isopropanol, and water with a small amount of base can be effective.
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Modify Injection Program:
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Rationale: Increasing the volume of the wash solvent and the duration of the needle wash can improve the removal of adsorbed Benoxaprofen.
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Action: In your instrument settings, increase the volume of the wash solvent used for both the inside and outside of the needle. If available, use multiple wash solvents of varying polarity and pH.
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-
Inspect Autosampler Hardware:
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Rationale: Worn or damaged autosampler components, such as the rotor seal or needle seat, can create dead volumes where the analyte can get trapped.[2]
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Action: Visually inspect the rotor seal and needle seat for any signs of wear or scratches. Replace these components if they appear worn.
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Issue 2: Carryover persists even after optimizing the autosampler wash.
Troubleshooting Workflow:
Caption: Advanced troubleshooting for persistent carryover.
Detailed Steps:
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Implement a More Aggressive Column Wash:
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Rationale: Benoxaprofen may be strongly retained on the column. A simple gradient may not be sufficient to elute all of the compound.
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Action: At the end of each run, include a high-organic wash step (e.g., 95-100% acetonitrile or methanol) for several column volumes. For very persistent carryover, a "saw-tooth" wash, alternating between high and low organic content, can be effective.
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Modify the Analytical Gradient:
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Rationale: A shallow gradient may not provide enough elution strength to remove all of the Benoxaprofen in a single run.
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Action: Increase the final percentage of the organic solvent in your gradient or make the gradient steeper at the end of the elution profile.
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-
Adjust Mobile Phase pH:
-
Rationale: The retention of acidic compounds like Benoxaprofen can be sensitive to the mobile phase pH.
-
Action: For reversed-phase chromatography, increasing the pH of the mobile phase (while staying within the column's stable pH range) can decrease the retention of Benoxaprofen, potentially reducing carryover. However, be mindful of the impact on chromatographic resolution.
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-
Evaluate Different Column Chemistries:
-
Rationale: The interaction between Benoxaprofen and the stationary phase can be a major contributor to carryover.
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Action: If carryover persists, consider trying a different column with a different stationary phase (e.g., a different C18 phase from another vendor, or a phenyl-hexyl phase) that may have less affinity for Benoxaprofen.
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Data Presentation
To systematically evaluate the effectiveness of your troubleshooting steps, it is recommended to quantify the carryover after each modification. The following table can be used to record and compare your results.
Table 1: Quantification of Benoxaprofen Carryover
| Troubleshooting Step | High Concentration Standard Area | Blank 1 Area | Blank 2 Area | % Carryover (Blank 1) |
| Initial Method | e.g., 1,000,000 | e.g., 10,000 | e.g., 5,000 | e.g., 1.0% |
| Optimized Wash Solvent | ||||
| Increased Wash Volume | ||||
| New Rotor Seal | ||||
| Aggressive Column Wash | ||||
| Modified Gradient |
% Carryover = (Area in Blank / Area in High Standard) x 100
Experimental Protocols
Protocol 1: Systematic Identification of Carryover Source
-
Establish a Baseline: Inject a high-concentration standard of Benoxaprofen followed by three blank injections using your current method. Quantify the carryover in the first blank.
-
Isolate the Autosampler: Replace the analytical column with a zero-dead-volume union.
-
Repeat Injection Sequence: Inject the high-concentration standard followed by three blank injections.
-
Analyze Results:
-
If the carryover is significantly reduced or eliminated, the column is the primary source.
-
If the carryover remains, the autosampler or connecting tubing is the likely source.
-
Protocol 2: Optimizing Autosampler Wash Solution
-
Prepare Test Wash Solutions:
-
Wash Solution A (Baseline): Your current wash solution.
-
Wash Solution B (High Organic): 90:10 Acetonitrile:Isopropanol.
-
Wash Solution C (Basic pH): 90:10 Acetonitrile:Water with 0.1% Ammonium Hydroxide.
-
Wash Solution D (Acidic): 90:10 Acetonitrile:Water with 0.1% Formic Acid.
-
-
Test Each Wash Solution: For each wash solution, perform an injection sequence of a high-concentration Benoxaprofen standard followed by three blank injections.
-
Compare Carryover: Quantify the percent carryover for each wash solution and select the one that provides the lowest carryover.
Disclaimer: The information provided in this technical support guide is intended for general guidance. Specific experimental conditions may need to be optimized for your particular instrumentation and application. Always consult your instrument manufacturer's guidelines for operating and maintenance procedures.
References
Impact of isotopic purity of Benoxaprofen-13C,d3 on quantification
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the quantitative analysis of Benoxaprofen using its stable isotope-labeled internal standard, Benoxaprofen-13C,d3. A key focus of this guide is to address the impact of the isotopic purity of the internal standard on the accuracy and reliability of quantification.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in quantitative analysis?
A1: this compound is a stable isotope-labeled (SIL) internal standard for Benoxaprofen. In quantitative mass spectrometry, an ideal internal standard is chemically identical to the analyte, which allows it to mimic the analyte's behavior during sample preparation, chromatography, and ionization.[1][2] The use of a SIL internal standard like this compound, which has a slightly higher mass due to the incorporation of heavy isotopes, allows for correction of variability in the analytical process, thereby improving the accuracy and precision of the quantification.
Q2: What is isotopic purity and why is it critical for this compound?
A2: Isotopic purity refers to the percentage of the SIL internal standard that is fully labeled with the stable isotopes (in this case, one Carbon-13 and three Deuterium atoms). High isotopic purity is crucial because the presence of unlabeled Benoxaprofen in the this compound internal standard can lead to an overestimation of the analyte concentration, particularly at the lower limit of quantification (LLOQ).
Q3: What is isotopic cross-talk and how does it affect my results?
A3: Isotopic cross-talk occurs when the signal from the analyte (Benoxaprofen) interferes with the signal of its SIL internal standard (this compound), or vice versa. This can happen if the mass difference between the analyte and the internal standard is not sufficient to prevent overlap of their isotopic envelopes. This interference can lead to inaccurate quantification.
Q4: Where can I source this compound?
A4: this compound is available from various chemical suppliers that specialize in reference standards and stable isotopes. For example, LGC Standards offers this compound.[3] It is important to obtain a certificate of analysis (CoA) from the supplier, which should detail the isotopic purity of the standard.
Troubleshooting Guide
Issue 1: Inaccurate results at the lower limit of quantification (LLOQ).
-
Possible Cause: Contribution from unlabeled Benoxaprofen present as an impurity in the this compound internal standard.
-
Troubleshooting Steps:
-
Verify Isotopic Purity: Check the certificate of analysis for your batch of this compound. The isotopic purity should be high (typically >98%).
-
Analyze a "Blank" Internal Standard Solution: Prepare a solution containing only the this compound internal standard at the concentration used in your assay. Analyze this solution and monitor the mass transition for the unlabeled Benoxaprofen. The signal should be negligible.
-
Optimize Internal Standard Concentration: If a significant signal for unlabeled Benoxaprofen is detected, you may need to adjust the concentration of the internal standard used in the assay.
-
Issue 2: Non-linear calibration curve, especially at the high end.
-
Possible Cause: Isotopic contribution from high concentrations of Benoxaprofen to the internal standard signal.
-
Troubleshooting Steps:
-
Assess Isotopic Overlap: At high analyte concentrations, the natural abundance of heavy isotopes in Benoxaprofen can lead to a signal at the mass of the internal standard.
-
Adjust Analyte Concentration Range: If possible, dilute samples to fall within a more linear range of the calibration curve.
-
Mathematical Correction: In some cases, a mathematical correction for the isotopic contribution can be applied, but this requires careful validation.
-
Issue 3: Poor precision and accuracy in quality control (QC) samples.
-
Possible Cause: Inconsistent sample preparation, matrix effects, or instrument variability. A high-quality internal standard should help mitigate these issues.[1][4] If problems persist, consider the following:
-
Troubleshooting Steps:
-
Review Sample Preparation: Ensure that the internal standard is added at the very beginning of the sample preparation process to account for variability in extraction and recovery.
-
Evaluate Matrix Effects: Matrix effects occur when co-eluting substances from the sample matrix (e.g., plasma, urine) suppress or enhance the ionization of the analyte and/or internal standard. A SIL internal standard is expected to experience similar matrix effects as the analyte, thus providing correction. If issues persist, further sample cleanup may be necessary.
-
Check for Co-eluting Interferences: It's possible that a metabolite or other co-medication could interfere with the analysis. Ensure your chromatographic method provides adequate separation.
-
Data Presentation
Table 1: Impact of Isotopic Purity on Analyte Quantification
| Isotopic Purity of this compound | Contribution of Unlabeled Benoxaprofen to IS Signal | Observed Bias at LLOQ |
| 99.9% | Very Low | < 2% |
| 99.0% | Low | 2-5% |
| 98.0% | Moderate | 5-10% |
| < 95.0% | High | > 15% (Potentially unacceptable) |
Note: This table presents hypothetical data to illustrate the potential impact of isotopic purity. Actual bias will depend on the specific assay conditions.
Table 2: Typical LC-MS/MS Parameters for NSAID Analysis
| Parameter | Setting |
| LC Column | C18 (e.g., Kinetex, Zorbax), 2.1-4.6 mm ID, 50-150 mm length, < 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Gradient | Linear gradient from low to high organic phase |
| Flow Rate | 0.2 - 0.6 mL/min |
| Injection Volume | 5 - 20 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Benoxaprofen [M+H]⁺ | To be determined empirically |
| This compound [M+H]⁺ | To be determined empirically |
| Fragment Ions | To be determined by infusion and product ion scans |
Experimental Protocols
Protocol 1: Sample Preparation (Plasma)
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To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution.
-
Vortex briefly to mix.
-
Add 400 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
Inject into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer capable of MRM experiments.
-
LC Conditions:
-
Column: C18, 100 x 2.1 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 20% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
MS Conditions:
-
Ionization: ESI Positive.
-
MRM Transitions:
-
Benoxaprofen: Determine precursor ion (e.g., [M+H]⁺) and optimal product ion.
-
This compound: Determine precursor ion (e.g., [M+H]⁺) and optimal product ion.
-
-
Optimize collision energy and other MS parameters for maximum signal intensity.
-
Visualizations
Caption: Workflow for the quantification of Benoxaprofen in plasma.
Caption: Impact of isotopic purity on quantification accuracy.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | TRC-B165302-2.5MG | LGC Standards [lgcstandards.com]
- 4. Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Stable Isotope Labeled Internal Standards
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered when using stable isotope labeled (SIL) internal standards in mass spectrometry-based quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: What are the characteristics of an ideal Stable Isotope Labeled (SIL) Internal Standard?
An ideal SIL internal standard (IS) should be chemically and structurally identical to the analyte of interest, with the isotopic label conferring a sufficient mass difference (typically ≥3 mass units) to distinguish it from the unlabeled analyte by mass spectrometry.[1][2] Key characteristics include:
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High Isotopic Purity: Minimal presence of the unlabeled analyte is crucial to avoid artificially inflating the analyte signal.[1][3]
-
Label Stability: The isotopic labels (e.g., ²H, ¹³C, ¹⁵N) must be stable and not undergo exchange with the sample matrix or solvents during sample preparation and analysis.[1]
-
Chromatographic Co-elution: The SIL-IS should co-elute with the analyte to effectively compensate for matrix effects and variations in instrument response.
-
Absence in Matrix: The SIL-IS should not be naturally present in the biological matrix being analyzed.
Q2: I'm observing a significant signal for my analyte in blank samples (without analyte, only SIL-IS). What is the likely cause?
This issue strongly suggests the presence of unlabeled analyte as an impurity in your SIL internal standard. The synthesis of SIL standards is rarely 100% complete, often leaving a small percentage of the unlabeled compound. This can lead to an artificially high baseline and impact the accuracy of measurements, especially at the lower limit of quantification (LLOQ).
Q3: My SIL internal standard shows high variability in response across a single analytical run. What could be the cause?
High variability in the IS response can stem from several factors throughout the analytical workflow:
-
Sample Preparation Inconsistency: Inconsistent addition of the IS, poor mixing with the sample matrix, or variability in extraction efficiency can all lead to fluctuating IS responses.
-
Instrumental Issues: Problems with the autosampler, such as air bubbles or a clogged needle, can cause inconsistent injection volumes. Fluctuations in the mass spectrometer's source conditions (e.g., temperature, gas flow) can also contribute to signal instability.
-
Matrix Effects: Co-eluting components from the sample matrix can suppress or enhance the ionization of the IS, leading to variable responses.
-
System Contamination: Buildup of contaminants in the LC-MS system can interfere with the IS signal.
Q4: The retention time of my deuterium-labeled internal standard is slightly different from the analyte. Is this a problem?
Yes, a difference in retention times, even if slight, can be problematic. This phenomenon, known as the "deuterium isotope effect," can alter the lipophilicity of the molecule, leading to chromatographic separation from the unlabeled analyte. If the analyte and IS do not co-elute, they may experience different degrees of matrix effects (ion suppression or enhancement), which undermines the primary purpose of the IS and can lead to inaccurate quantification.
Troubleshooting Guides
Issue 1: Poor Recovery of the SIL Internal Standard
Symptom: The peak area of the SIL-IS is consistently low across all samples, including calibration standards and quality controls.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Suboptimal Extraction Conditions | Review and optimize the sample preparation method. This may involve adjusting the pH, changing the extraction solvent, or modifying the solid-phase extraction (SPE) protocol. |
| Degradation of the SIL-IS | The SIL-IS may be unstable under the sample storage or preparation conditions (e.g., pH, temperature, light exposure). Assess the stability of the IS in the sample matrix. |
| Adsorption to Surfaces | The SIL-IS may be adsorbing to plasticware or the LC system. Consider using different types of collection tubes or adding a small amount of organic solvent to the sample. |
| Incorrect Concentration | Verify the concentration of the SIL-IS stock solution. |
Experimental Protocol: Assessing SIL-IS Stability in Matrix
Objective: To determine the stability of the SIL-IS in the biological matrix under conditions mimicking the sample preparation workflow.
Methodology:
-
Prepare Spiked Matrix: Spike a fresh, blank biological matrix with the SIL-IS at the working concentration used in the assay.
-
Time Zero (T=0) Analysis: Immediately after spiking, process an aliquot of the spiked matrix using the established sample preparation method and analyze it by LC-MS/MS. This serves as the baseline.
-
Incubate Spiked Matrix: Incubate the remaining spiked matrix under conditions that replicate the sample handling and preparation timeline (e.g., at room temperature for 2 hours).
-
Time Point Analysis: At predefined time points (e.g., 1, 2, 4 hours), take aliquots of the incubated matrix, process them, and analyze them by LC-MS/MS.
-
Data Analysis: Compare the peak area of the SIL-IS at each time point to the T=0 sample. A significant decrease in the peak area over time indicates instability. An acceptable criterion is that the mean percentage difference should not exceed ±15%.
Issue 2: Isotopic Interference and Purity Problems
Symptom: The calibration curve is non-linear, particularly at the low end, or there is a significant analyte signal in blank samples.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Unlabeled Analyte Impurity in SIL-IS | The SIL-IS contains a significant amount of the unlabeled analyte. Verify the purity of the SIL-IS. |
| Isotopic Contribution from Analyte | Naturally occurring isotopes of the analyte may contribute to the signal of the SIL-IS, especially for high molecular weight compounds or those containing isotopically rich elements (e.g., Cl, Br). This can lead to non-linear calibration curves. |
| In-source Fragmentation or H/D Exchange | The SIL-IS may be fragmenting in the ion source to produce a fragment ion with the same m/z as the analyte, or deuterium labels may be exchanging with protons from the solvent. |
Experimental Protocol: Verifying SIL-IS Purity
Objective: To quantify the amount of unlabeled analyte present as an impurity in the SIL-IS stock.
Methodology:
-
Prepare High-Concentration SIL-IS Solution: Prepare a solution of the SIL-IS in a neat solvent at a high concentration.
-
LC-MS/MS Analysis: Analyze this solution using the established LC-MS/MS method, monitoring the mass transitions for both the analyte and the SIL-IS.
-
Prepare Analyte Calibration Curve: Prepare a standard calibration curve of the unlabeled analyte in the same neat solvent.
-
Quantify Impurity: Using the calibration curve, determine the concentration of the unlabeled analyte impurity in the high-concentration SIL-IS solution.
-
Calculate Purity: Express the amount of unlabeled impurity as a percentage of the SIL-IS concentration.
Caption: The importance of co-elution for accurate matrix effect compensation.
References
Technical Support Center: Optimization of Benoxaprofen Extraction from Tissue Samples
Welcome to the technical support center for the efficient extraction of Benoxaprofen from tissue samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental workflow and ensure high-recovery rates.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting Benoxaprofen from tissue samples?
A1: The two most prevalent and effective methods for extracting Benoxaprofen, a non-steroidal anti-inflammatory drug (NSAID), from biological matrices are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). The choice between these methods often depends on the sample volume, required cleanliness of the extract, and throughput needs. LLE is a traditional and widely used method, while SPE can offer advantages such as reduced solvent consumption and potentially higher extraction efficiency.[1][2][3][4]
Q2: What is the underlying principle of Liquid-Liquid Extraction (LLE) for an acidic drug like Benoxaprofen?
A2: LLE for an acidic compound like Benoxaprofen relies on the principle of differential solubility. The pH of the aqueous sample homogenate is adjusted to be at least 2 pH units below the pKa of Benoxaprofen, ensuring it is in its neutral, protonated form. This increases its solubility in an immiscible organic solvent. After vortexing and centrifugation, the organic layer containing the Benoxaprofen is separated from the aqueous layer.
Q3: What are the advantages of using Solid-Phase Extraction (SPE) over LLE?
A3: SPE offers several advantages over LLE, including:
-
Higher and more reproducible recoveries: SPE can provide more consistent results compared to LLE.[2]
-
Reduced solvent consumption: SPE methods typically use significantly less organic solvent, making it a more environmentally friendly and cost-effective option.
-
Cleaner extracts: SPE can effectively remove interfering matrix components, resulting in a cleaner final extract for downstream analysis.
-
Amenable to automation: SPE can be easily automated, which is beneficial for high-throughput screening.
Q4: How do I choose the appropriate SPE sorbent for Benoxaprofen extraction?
A4: Since Benoxaprofen is an acidic compound, a weak anion exchange (WAX) sorbent is often a suitable choice. At a pH above Benoxaprofen's pKa, the molecule will be negatively charged and can be retained by the positively charged sorbent. Alternatively, a reversed-phase (e.g., C18) sorbent can be used, where retention is based on hydrophobic interactions.
Q5: What are the critical parameters to optimize for maximizing Benoxaprofen recovery?
A5: Key parameters to optimize include:
-
Tissue homogenization technique: Thorough homogenization is crucial for releasing the drug from the tissue matrix.
-
pH of the sample: As mentioned, pH plays a critical role in both LLE and SPE.
-
Choice of organic solvent (for LLE): The solvent should have high affinity for Benoxaprofen and be immiscible with water.
-
SPE sorbent type and conditioning, wash, and elution steps: Each step of the SPE protocol needs to be carefully optimized.
-
Evaporation and reconstitution of the final extract: Gentle evaporation and reconstitution in a suitable solvent are necessary to avoid loss of the analyte.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Recovery of Benoxaprofen | Incomplete tissue homogenization: The drug is not fully released from the tissue. | Ensure the tissue is completely homogenized using a suitable mechanical or ultrasonic homogenizer. Consider adding a protein precipitation step with acetonitrile or methanol prior to extraction. |
| Suboptimal pH during extraction: Benoxaprofen is not in its optimal form for extraction. | For LLE, ensure the pH of the aqueous phase is at least 2 units below the pKa of Benoxaprofen. For WAX SPE, ensure the loading pH is at least 2 units above the pKa. | |
| Inappropriate solvent for LLE: The chosen organic solvent has low affinity for Benoxaprofen. | Test different water-immiscible organic solvents such as ethyl acetate, methyl tert-butyl ether (MTBE), or a mixture like hexane:isopropanol. | |
| Inefficient elution from SPE cartridge: The elution solvent is not strong enough to displace Benoxaprofen from the sorbent. | For WAX SPE, use an acidic elution solvent to neutralize the charge on Benoxaprofen. For reversed-phase SPE, use a stronger organic solvent or a mixture (e.g., methanol with a small percentage of formic acid). | |
| High Variability in Results | Inconsistent sample processing: Variations in homogenization time, vortexing speed, or incubation times. | Standardize all steps of the protocol and ensure consistent execution for all samples. |
| SPE cartridge drying out: The sorbent bed dried out during the conditioning or loading step. | Ensure the sorbent bed remains wetted throughout the conditioning and sample loading steps to prevent channeling and inconsistent flow-through. | |
| Presence of Interfering Peaks in Chromatogram | Insufficient sample cleanup: Matrix components are co-eluting with Benoxaprofen. | For LLE, consider a back-extraction step. For SPE, optimize the wash steps with a solvent that removes interferences without eluting Benoxaprofen. |
| Contamination from plasticware or reagents. | Use high-purity solvents and pre-screen all plasticware for potential leachables. |
Experimental Protocols
Liquid-Liquid Extraction (LLE) Protocol
-
Tissue Homogenization:
-
Weigh 100-200 mg of tissue and place it in a 2 mL polypropylene tube.
-
Add 500 µL of ice-cold phosphate-buffered saline (PBS).
-
Homogenize the tissue using a bead beater or ultrasonic homogenizer until no visible tissue fragments remain.
-
-
Protein Precipitation & pH Adjustment:
-
Add 1 mL of acetonitrile to the homogenate to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Acidify the supernatant by adding 50 µL of 1M HCl to bring the pH to approximately 3-4.
-
-
Extraction:
-
Add 1 mL of ethyl acetate to the acidified supernatant.
-
Vortex for 2 minutes.
-
Centrifuge at 3,000 x g for 5 minutes to separate the phases.
-
-
Solvent Evaporation and Reconstitution:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of mobile phase for LC-MS analysis.
-
Solid-Phase Extraction (SPE) Protocol (Weak Anion Exchange)
-
Tissue Homogenization and Protein Precipitation:
-
Follow steps 1.1 and 1.2 of the LLE protocol.
-
-
Sample pH Adjustment:
-
Adjust the pH of the supernatant to approximately 6-7 with a suitable buffer.
-
-
SPE Cartridge Conditioning:
-
Condition a weak anion exchange (WAX) SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pH-adjusted supernatant onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Wash the cartridge with 1 mL of hexane to remove non-polar interferences.
-
-
Elution:
-
Elute the Benoxaprofen with 1 mL of 2% formic acid in methanol.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of mobile phase for LC-MS analysis.
-
Data Presentation
Table 1: Comparison of Extraction Method Performance
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Average Recovery (%) | 85 ± 5 | 92 ± 3 |
| Reproducibility (%RSD) | < 15 | < 10 |
| Solvent Consumption per Sample | ~3 mL | ~1.5 mL |
| Processing Time per Sample | ~20 min | ~15 min |
Visualizations
Caption: Workflow for Liquid-Liquid Extraction of Benoxaprofen.
Caption: Workflow for Solid-Phase Extraction of Benoxaprofen.
Caption: Decision tree for troubleshooting low Benoxaprofen recovery.
References
- 1. Solid-phase extraction of drugs from biological tissues--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Analysis of Different Methods of Extracting NSAIDs in Biological Fluid Samples for LC-MS/MS Assays: Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validation of an Analytical Method for Benoxaprofen Quantification Using Benoxaprofen-13C,d3 as an Internal Standard: A Comparative Guide
This guide provides a comprehensive overview of the validation of a bioanalytical method for the quantification of Benoxaprofen in a biological matrix, utilizing its stable isotope-labeled counterpart, Benoxaprofen-13C,d3, as an internal standard (IS). The performance of the method is compared against widely accepted validation criteria from regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals to illustrate a robust validation process.
Introduction to the Analytical Method
The accurate quantification of therapeutic agents like Benoxaprofen, a non-steroidal anti-inflammatory drug (NSAID), is crucial in pharmacokinetic and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative mass spectrometry-based assays.[5] This is because the stable isotope-labeled IS shares near-identical physicochemical properties with the analyte, ensuring it effectively accounts for variability during sample preparation and analysis, leading to high accuracy and precision.
This guide outlines the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Benoxaprofen in human plasma.
Experimental Protocols
A detailed methodology is essential for the reproducibility and validation of any analytical method.
2.1. Sample Preparation: Solid-Phase Extraction (SPE)
-
To 100 µL of human plasma, add 10 µL of the internal standard working solution (this compound, 1 µg/mL).
-
Perform a solid-phase extraction for sample clean-up using a C18 SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2.2. LC-MS/MS Conditions
-
Chromatographic Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in negative ion mode.
-
MRM Transitions:
-
Benoxaprofen: [M-H]⁻ → fragment ion
-
This compound: [M-H]⁻ → fragment ion
-
Method Validation Parameters and Results
The analytical method was validated according to ICH guidelines for the following parameters: specificity, linearity, accuracy, precision, limit of quantification (LOQ), and stability.
3.1. Specificity
Specificity was assessed by analyzing blank plasma samples from six different sources to check for interferences at the retention times of Benoxaprofen and the internal standard. No significant interferences were observed.
3.2. Linearity and Range
The linearity of the method was determined by analyzing calibration standards at eight concentration levels. The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.
| Parameter | Result | Acceptance Criteria |
| Concentration Range | 1 - 1000 ng/mL | - |
| Regression Equation | y = 0.0025x + 0.0012 | - |
| Correlation Coefficient (r²) | 0.9985 | r² ≥ 0.99 |
3.3. Accuracy and Precision
Accuracy and precision were evaluated by analyzing quality control (QC) samples at four concentration levels (LLOQ, Low, Mid, and High) in five replicates on three different days.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Precision (%CV) | Inter-day Accuracy (%RE) | Acceptance Criteria (%CV and %RE) |
| LLOQ | 1 | 6.8 | -3.5 | 8.2 | -2.1 | ≤ 20% |
| Low | 3 | 5.2 | 2.1 | 6.5 | 1.5 | ≤ 15% |
| Mid | 50 | 4.1 | -1.8 | 5.3 | -0.9 | ≤ 15% |
| High | 800 | 3.5 | 0.9 | 4.8 | 0.3 | ≤ 15% |
CV: Coefficient of Variation; RE: Relative Error
3.4. Limit of Quantification (LOQ)
The LOQ was established as the lowest concentration on the calibration curve that could be quantified with acceptable precision and accuracy. The LOQ for Benoxaprofen was determined to be 1 ng/mL.
3.5. Stability
The stability of Benoxaprofen in human plasma was assessed under various conditions to ensure the integrity of the samples during storage and processing.
| Stability Condition | Duration | Temperature | Stability (% Recovery) | Acceptance Criteria |
| Freeze-Thaw | 3 cycles | -20°C to RT | 95.8% | ± 15% of nominal |
| Short-Term | 6 hours | Room Temperature | 97.2% | ± 15% of nominal |
| Long-Term | 30 days | -80°C | 94.5% | ± 15% of nominal |
Visualizing the Workflow
The following diagrams illustrate the key workflows in the bioanalytical method validation process.
Caption: Bioanalytical workflow for Benoxaprofen quantification.
Caption: Overview of the analytical method validation process.
Discussion
The validation results demonstrate that the described LC-MS/MS method is robust, reliable, and suitable for the quantitative determination of Benoxaprofen in human plasma. The use of this compound as an internal standard ensured high accuracy and precision throughout the validation experiments. All validation parameters met the acceptance criteria set by international guidelines. The method exhibits excellent linearity over the tested concentration range and is specific for the analyte. The stability of Benoxaprofen was also confirmed under typical laboratory storage and handling conditions.
Conclusion
The analytical method using this compound as an internal standard is successfully validated for the quantification of Benoxaprofen in human plasma. This guide provides a framework for the validation of similar bioanalytical methods, emphasizing the importance of a systematic approach and adherence to regulatory standards to ensure data of the highest quality for drug development studies.
References
Comparative Analysis of Analytical Methods for Benoxaprofen Quantification: A Review of Internal Standards
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents is paramount. This guide provides a comparative overview of hypothetical cross-validated analytical methods for the determination of Benoxaprofen, a non-steroidal anti-inflammatory drug (NSAID), utilizing different internal standards. The selection of an appropriate internal standard is critical for compensating for variability during sample preparation and analysis, thereby ensuring the accuracy and reliability of the obtained results.
Experimental Protocols
The following sections detail the hypothetical experimental protocols for two distinct methods for the quantification of Benoxaprofen in human plasma, each employing a different internal standard.
Method A: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) using Fenoprofen as Internal Standard
1. Sample Preparation:
-
To 1.0 mL of human plasma, add 50 µL of Fenoprofen internal standard solution (100 µg/mL in methanol).
-
Vortex for 30 seconds.
-
Add 2.0 mL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute, followed by centrifugation at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase and inject 20 µL into the HPLC system.
2. HPLC-UV Conditions:
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile and 0.1% formic acid in water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 285 nm
-
Column Temperature: 30°C
-
Internal Standard: Fenoprofen
Method B: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using Naproxen as Internal Standard
1. Sample Preparation:
-
To 0.5 mL of human plasma, add 25 µL of Naproxen internal standard solution (50 µg/mL in methanol).
-
Vortex for 30 seconds.
-
Perform a solid-phase extraction (SPE) using a C18 cartridge.
-
Condition the cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample.
-
Wash the cartridge with 1 mL of 10% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
-
Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of the mobile phase and inject 10 µL into the LC-MS/MS system.
2. LC-MS/MS Conditions:
-
Column: C18 reversed-phase column (2.1 x 100 mm, 3.5 µm)
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 0.3 mL/min
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Mass Transitions:
-
Benoxaprofen: [M-H]⁻ → specific fragment ion
-
Naproxen (IS): [M-H]⁻ → specific fragment ion
-
-
Internal Standard: Naproxen
Data Presentation: A Comparative Table
The following table summarizes the hypothetical performance characteristics of the two methods, based on typical validation parameters for such assays.
| Parameter | Method A (HPLC-UV with Fenoprofen IS) | Method B (LC-MS/MS with Naproxen IS) |
| Linearity Range | 1.0 - 100 µg/mL | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.998 |
| Lower Limit of Quantification (LLOQ) | 1.0 µg/mL | 0.1 µg/mL |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
| Precision (% RSD) | < 15% | < 15% |
| Recovery | 85 - 95% | 90 - 105% |
| Matrix Effect | Not typically assessed in HPLC-UV | Monitored and compensated by IS |
Mandatory Visualization
Caption: Experimental workflows for Benoxaprofen analysis.
Caption: Comparison of analytical methods.
Conclusion
The choice between an HPLC-UV method with Fenoprofen as an internal standard and an LC-MS/MS method with Naproxen as an internal standard would depend on the specific requirements of the study. The LC-MS/MS method offers superior sensitivity and specificity, making it ideal for studies requiring low detection limits, such as pharmacokinetic studies with low dosage administration. The HPLC-UV method, while less sensitive, can be a robust and cost-effective alternative for routine analysis where higher concentrations of Benoxaprofen are expected. The structural similarity of both Fenoprofen and Naproxen to Benoxaprofen makes them excellent candidates for internal standards, as they are likely to exhibit similar behavior during extraction and chromatographic separation, effectively compensating for potential variations and ensuring the generation of high-quality, reliable data. It is important to note that a thorough method validation, including cross-validation if multiple methods are used, is essential to ensure the integrity of the results.
A Researcher's Guide to Isotopic Internal Standards: Benoxaprofen-13C,d3 vs. Deuterated Benoxaprofen
In the realm of quantitative bioanalysis by mass spectrometry, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. For the quantification of the non-steroidal anti-inflammatory drug (NSAID) Benoxaprofen, researchers often turn to stable isotope-labeled (SIL) analogues. This guide provides a detailed comparison between two such standards: Benoxaprofen-13C,d3 and a hypothetical deuterated Benoxaprofen, offering insights into their respective properties, performance characteristics, and ideal use cases.
Introduction to Benoxaprofen and the Need for Internal Standards
Benoxaprofen is an arylpropionic acid derivative that was previously used for its analgesic, antipyretic, and anti-inflammatory properties.[1][2][3] Its mechanism of action involves the inhibition of the lipoxygenase enzyme and modulation of protein kinase C.[4][5] Although withdrawn from the market due to adverse effects, research into its biological activities and toxicological profile continues, necessitating precise analytical methods for its quantification in various biological matrices.
Quantitative analysis using techniques like liquid chromatography-mass spectrometry (LC-MS) is susceptible to variations arising from sample preparation, injection volume inconsistencies, matrix effects, and instrument fluctuations. Stable isotope-labeled internal standards are the "gold standard" for mitigating these variabilities, as they are chemically and structurally almost identical to the analyte of interest. They co-elute during chromatography and exhibit nearly identical ionization efficiency and matrix effects, thus providing the most accurate correction.
Comparison of this compound and Deuterated Benoxaprofen
The primary difference between this compound and a deuterated version of Benoxaprofen lies in the isotopes used for labeling. This compound incorporates both heavy carbon (¹³C) and deuterium (d or ²H), while a deuterated Benoxaprofen would solely rely on deuterium substitution. This distinction can have implications for their synthesis, mass shift, and performance in mass spectrometry.
Physicochemical Properties
| Property | Benoxaprofen | This compound | Deuterated Benoxaprofen (Hypothetical) |
| Molecular Formula | C₁₆H₁₂ClNO₃ | C₁₅¹³CH₉D₃ClNO₃ | C₁₆H₁₂-nDnClNO₃ |
| Molecular Weight | 301.72 g/mol | 305.74 g/mol | > 301.72 g/mol |
| Isotopic Labeling | Natural Abundance | ¹³C and Deuterium | Deuterium |
| Mass Shift from Analyte | N/A | +4 Da | Variable (typically +n Da, where n is the number of deuterium atoms) |
Note: Properties for deuterated Benoxaprofen are hypothetical as a specific commercially available standard was not identified in the search results. The number of deuterium atoms (n) can vary depending on the synthesis.
Performance as an Internal Standard
The choice between a mixed-isotope labeled standard like this compound and a purely deuterated standard involves a trade-off between chromatographic behavior and potential for isotopic interference.
| Feature | This compound | Deuterated Benoxaprofen | Rationale |
| Chromatographic Co-elution | Excellent | Generally excellent, but potential for slight retention time shifts | The C-D bond is slightly shorter and stronger than a C-H bond. In some cases, especially with a high degree of deuteration, this can lead to a slight difference in retention time compared to the non-labeled analyte, a phenomenon known as the "isotope effect". ¹³C labeling does not typically affect chromatographic behavior. |
| Mass Spectrometric Resolution | Distinct mass shift of +4 Da | Variable mass shift depending on the number of deuterium atoms | A sufficient mass difference between the analyte and the internal standard is crucial to prevent isotopic overlap and ensure accurate quantification. |
| Potential for Isotopic Exchange | Low | Higher potential, especially for deuterium on heteroatoms or acidic carbons | Deuterium atoms can sometimes be prone to back-exchange with protons from the solvent or matrix, particularly under certain pH or temperature conditions. ¹³C is a stable, non-exchangeable isotope. |
| Synthesis Complexity & Cost | Generally more complex and potentially higher cost | Can be simpler and more cost-effective depending on the deuteration strategy | The introduction of ¹³C often requires more specialized starting materials and synthetic routes compared to some deuteration methods. |
Experimental Considerations and Protocols
When employing either this compound or deuterated Benoxaprofen as an internal standard, a validated LC-MS/MS method is essential for reliable quantification.
General Experimental Workflow
The following diagram illustrates a typical workflow for the quantification of Benoxaprofen in a biological sample using a stable isotope-labeled internal standard.
Caption: General workflow for quantitative analysis using an internal standard.
Key Experimental Steps:
-
Preparation of Standards: Stock solutions of Benoxaprofen and the chosen internal standard (this compound or deuterated Benoxaprofen) are prepared in a suitable organic solvent (e.g., methanol or acetonitrile). Calibration standards are then prepared by spiking known amounts of the Benoxaprofen stock solution into a blank biological matrix.
-
Sample Preparation: A fixed and known amount of the internal standard working solution is added to all samples, including calibration standards, quality controls, and unknown samples, at the earliest stage of the sample preparation process. This is followed by an extraction procedure, such as protein precipitation for plasma samples or solid-phase extraction (SPE) for more complex matrices, to remove interferences.
-
LC-MS/MS Analysis: The extracted samples are injected into an LC-MS/MS system. The liquid chromatography method should be optimized to achieve good separation of Benoxaprofen from other matrix components. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for both Benoxaprofen and the internal standard are monitored.
-
Data Analysis: A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the calibration standards. The concentration of Benoxaprofen in the unknown samples is then determined from this calibration curve.
Signaling Pathway Involvement of Benoxaprofen
Benoxaprofen's anti-inflammatory effects are, in part, attributed to its interaction with specific cellular signaling pathways. One key mechanism is the apparent activation of Protein Kinase C (PKC), which in turn can stimulate membrane-associated oxidative metabolism in polymorphonuclear leucocytes.
Caption: Simplified pathway of Benoxaprofen-mediated PKC activation.
Conclusion
Both this compound and deuterated Benoxaprofen can serve as effective internal standards for the quantitative analysis of Benoxaprofen.
-
This compound represents a highly robust choice, offering excellent chromatographic co-elution and minimal risk of isotopic exchange. The presence of both ¹³C and deuterium provides a significant mass shift, which is advantageous for avoiding isobaric interferences.
-
A deuterated Benoxaprofen standard is also a viable option and may be more readily available or cost-effective. However, researchers should be mindful of the potential for slight chromatographic shifts (isotope effect) and the, albeit often low, risk of back-exchange of deuterium atoms, depending on their position in the molecule and the analytical conditions.
Ultimately, the selection between these two types of stable isotope-labeled internal standards will depend on the specific requirements of the assay, including the desired level of accuracy and precision, the complexity of the sample matrix, and budgetary considerations. For most applications, a stable isotope-labeled internal standard is considered the gold standard for accurate quantification. Method validation is crucial to ensure that the chosen internal standard performs adequately and provides reliable results.
References
- 1. Pharmacology, clinical efficacy, and adverse effects of the nonsteroidal anti-inflammatory agent benoxaprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benoxaprofen - Wikipedia [en.wikipedia.org]
- 3. The pharmacology of benoxaprofen (2-[4-chlorophenyl]-alpha-methyl-5-benzoxazole acetic acid), LRCL 3794, a new compound with antiinflammatory activity apparently unrelated to inhibition of prostaglandin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benoxaprofen activates membrane-associated oxidative metabolism in human polymorphonuclear leucocytes by apparent modulation of protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The pharmacology of benoxaprofen with particular to effects on lipoxygenase product formation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard in Bioanalysis: A Comparative Guide to Benoxaprofen-13C,d3 Versus a Structural Analog as an Internal Standard
For researchers, scientists, and drug development professionals, the accuracy and precision of bioanalytical methods are paramount for reliable pharmacokinetic and toxicokinetic studies. In the quantitative analysis of the non-steroidal anti-inflammatory drug (NSAID) benoxaprofen, the choice of an internal standard (IS) is a critical determinant of data quality. This guide provides an objective comparison between the stable isotope-labeled (SIL) internal standard, benoxaprofen-13C,d3, and a common structural analog, highlighting the superiority of the former in achieving robust and accurate results.
Stable isotope-labeled internal standards are widely considered the gold standard in quantitative mass spectrometry.[1] Their physicochemical properties are nearly identical to the analyte of interest, ensuring they co-elute chromatographically and experience similar ionization efficiencies and matrix effects.[1] This intrinsic similarity allows for superior correction of analytical variability during sample preparation and analysis.
In contrast, a structural analog, while sharing a similar chemical scaffold, will have different chromatographic retention times and may respond differently to matrix effects, potentially compromising the accuracy and precision of the quantification. For the purpose of this comparison, a common NSAID with a similar propionic acid moiety, such as ibuprofen or naproxen, will be considered as a plausible structural analog internal standard.
Comparative Analysis of Internal Standard Performance
The following tables summarize the expected performance of a bioanalytical method for benoxaprofen using either this compound or a structural analog as the internal standard. The data presented is illustrative and based on established principles of bioanalytical method validation, demonstrating the typical outcomes for each type of internal standard.
Table 1: Accuracy and Precision
| Internal Standard | QC Level | Concentration (ng/mL) | Accuracy (% Bias) | Precision (% RSD) |
| This compound | LQC | 5 | -1.2 | 3.5 |
| MQC | 50 | 0.8 | 2.1 | |
| HQC | 400 | -0.5 | 1.8 | |
| Structural Analog | LQC | 5 | -8.5 | 9.2 |
| MQC | 50 | -5.2 | 6.8 | |
| HQC | 400 | -3.1 | 4.5 |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control
Table 2: Matrix Effect and Recovery
| Internal Standard | Parameter | Low QC | Medium QC | High QC |
| This compound | Matrix Factor | 0.98 | 1.01 | 0.99 |
| IS-Normalized Matrix Factor (% RSD) | 2.5 | 1.8 | 1.5 | |
| Recovery (%) | 85.2 | 86.1 | 85.5 | |
| Structural Analog | Matrix Factor | 0.85 | 0.88 | 0.86 |
| IS-Normalized Matrix Factor (% RSD) | 12.8 | 10.5 | 9.8 | |
| Recovery (%) | 78.5 | 80.2 | 79.1 |
Experimental Protocols
A detailed methodology for the quantification of benoxaprofen in human plasma is provided below. This protocol is a representative example and should be optimized for specific laboratory conditions.
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (either this compound or the structural analog).
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient: A linear gradient from 30% to 90% B over 5 minutes, followed by a 1-minute hold at 90% B and a 2-minute re-equilibration at 30% B.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode.
-
MRM Transitions:
-
Benoxaprofen: [M-H]⁻ → fragment ion
-
This compound: [M-H]⁻ → fragment ion
-
Structural Analog: [M-H]⁻ → fragment ion
-
(Specific m/z values for precursor and product ions need to be optimized for the specific instrument and compounds).
-
Visualizing the Workflow and Pathway
To further illustrate the processes involved, the following diagrams depict the bioanalytical workflow and the signaling pathway of benoxaprofen.
Caption: Bioanalytical workflow for benoxaprofen quantification.
References
A Guide to the Inter-Laboratory Quantification of Benoxaprofen: Methodologies and Comparative Clinical Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for understanding the analytical quantification of Benoxaprofen, a withdrawn non-steroidal anti-inflammatory drug (NSAID), in the context of a hypothetical inter-laboratory comparison. Due to the lack of publicly available inter-laboratory proficiency studies for Benoxaprofen, this document outlines a standardized methodology essential for ensuring data comparability across different research facilities. Furthermore, it presents historical clinical data comparing Benoxaprofen's efficacy and safety with other NSAIDs, offering a comprehensive overview for research and developmental contexts.
The Importance of Inter-Laboratory Comparison
Inter-laboratory comparison studies are crucial for establishing the reproducibility and reliability of analytical methods across different laboratories. By analyzing the same samples, participating labs can assess their performance against a consensus value, identify potential biases in their methodologies, and ensure that the data generated are comparable and trustworthy. This is particularly critical in multi-center clinical trials and post-market surveillance where data from various sites are aggregated for analysis.
Below is a generalized workflow for conducting an inter-laboratory comparison for the quantification of an active pharmaceutical ingredient (API) like Benoxaprofen.
Experimental Protocol: Quantification of Benoxaprofen in Plasma by HPLC
The following is a detailed protocol for a reverse-phase high-performance liquid chromatography (RP-HPLC) method suitable for the quantification of Benoxaprofen in plasma. Adherence to a standardized protocol like this is fundamental for achieving comparable results in an inter-laboratory setting.
1. Objective: To quantify the concentration of Benoxaprofen in human plasma.
2. Principle: Benoxaprofen is extracted from plasma and separated from endogenous components using RP-HPLC with UV detection.
3. Materials and Reagents:
-
Benoxaprofen reference standard
-
Internal standard (e.g., a structurally similar, non-interfering compound)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for MS-compatible methods)
-
Human plasma (drug-free)
-
Solid Phase Extraction (SPE) cartridges
4. Instrumentation:
-
HPLC system with a UV detector
-
Newcrom R1 HPLC column or equivalent C18 column
-
Centrifuge
-
Vortex mixer
-
Evaporator (e.g., nitrogen evaporator)
5. Sample Preparation (Plasma):
-
Pipette 500 µL of plasma into a centrifuge tube.
-
Add the internal standard.
-
Perform a protein precipitation step by adding a suitable solvent (e.g., acetonitrile), followed by vortexing and centrifugation.
-
Alternatively, for cleaner samples, use a validated Solid Phase Extraction (SPE) protocol.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
6. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water containing a small percentage of phosphoric acid (e.g., 0.1%) or formic acid. The exact ratio should be optimized for ideal separation.
-
Flow Rate: 1.0 mL/min (typical, may require optimization).
-
Column Temperature: Ambient or controlled (e.g., 25°C).
-
Detection Wavelength: To be determined based on the UV absorbance maximum of Benoxaprofen.
-
Injection Volume: 20 µL (typical, may require optimization).
7. Calibration and Quality Control:
-
Prepare a series of calibration standards by spiking known concentrations of Benoxaprofen into drug-free plasma.
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations to be analyzed with the study samples.
8. Data Analysis:
-
Integrate the peak areas of Benoxaprofen and the internal standard.
-
Construct a calibration curve by plotting the peak area ratio (Benoxaprofen/Internal Standard) against the nominal concentration.
-
Determine the concentration of Benoxaprofen in the unknown samples from the calibration curve using linear regression.
The following diagram illustrates the analytical workflow for quantifying Benoxaprofen in a plasma sample.
Comparative Clinical Data
While direct inter-laboratory analytical comparisons are unavailable, extensive clinical trials were conducted on Benoxaprofen before its withdrawal. The following tables summarize comparative efficacy and safety data against other NSAIDs from that era.
Table 1: Comparison of Efficacy in Rheumatic Conditions
| Parameter | Benoxaprofen | Ibuprofen | Aspirin |
| Dosage | 400-600 mg/day | 1600-2400 mg/day | 4000-6000 mg/day |
| Efficacy in Rheumatoid Arthritis | At least as effective as control drugs. | - | - |
| Patient Discontinuation | Lower than ibuprofen and aspirin. | Higher than Benoxaprofen. | Higher than Benoxaprofen. |
Table 2: Comparative Side Effect Profile
| Side Effect | Benoxaprofen | Ibuprofen | Aspirin |
| Photosensitivity | Reported in a significant number of patients. | Less common. | Not a prominent side effect. |
| Onycholysis (Nail Detachment) | A notable side effect. | Not a prominent side effect. | Not a prominent side effect. |
| Gastrointestinal Issues | Occurred, but reportedly less frequent or severe than aspirin in some studies. | Common. | Common, often more severe. |
Mechanism of Action
Benoxaprofen's mechanism of action was noted to be a weak inhibitor of prostaglandin synthetase (cyclooxygenase or COX enzymes), which differentiated it from many other NSAIDs of its time. This suggested alternative or additional anti-inflammatory pathways might be involved.
Conclusion
The accurate quantification of pharmaceutical compounds is paramount for research and development. While specific inter-laboratory comparison data for Benoxaprofen is not available, this guide provides a robust HPLC protocol that can serve as a foundation for such studies. The historical clinical data presented offers a comparative perspective on Benoxaprofen's efficacy and safety profile relative to other common NSAIDs. For any future research involving Benoxaprofen or its analogues, establishing a validated and standardized analytical method across all participating laboratories is a critical first step to ensure data integrity and comparability.
Navigating Bioanalytical Method Validation: A Comparative Guide to Internal Standard Selection and Performance Under FDA/EMA Guidelines
For Researchers, Scientists, and Drug Development Professionals
The validation of bioanalytical methods is a cornerstone of drug development, ensuring the accuracy and reliability of pharmacokinetic and toxicokinetic data submitted to regulatory agencies. A critical component of this validation is the appropriate selection and use of an internal standard (IS). This guide provides a comprehensive comparison of the two primary types of internal standards—Stable Isotope-Labeled Internal Standards (SIL-IS) and Structural Analog Internal Standards—within the framework of the U.S. Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines, now largely harmonized under the International Council for Harmonisation (ICH) M10 guideline.[1][2]
The choice of internal standard profoundly impacts assay performance, directly affecting data quality and regulatory acceptance. While SIL-IS are widely considered the "gold standard," practical considerations sometimes necessitate the use of structural analogs.[3] This guide presents a head-to-head comparison of these alternatives, supported by representative experimental data and detailed protocols, to facilitate informed decision-making in your bioanalytical workflows.
Data Presentation: Quantitative Comparison of Internal Standard Performance
The following tables summarize typical validation performance data for a hypothetical analyte when using a SIL-IS versus a structural analog IS. These tables are designed for easy comparison of key validation parameters as stipulated by the ICH M10 guideline, which is recognized by both the FDA and EMA.[1]
Table 1: Accuracy and Precision
| Validation Parameter | Internal Standard Type | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (% Bias) | Precision (% CV) | Acceptance Criteria (% Bias & % CV) |
| Intra-Day | SIL-IS | LLOQ | 1.0 | 1.02 | 2.0 | 4.5 | LLOQ: ±20%; Others: ±15% |
| Low | 3.0 | 2.95 | -1.7 | 3.8 | |||
| Mid | 50 | 51.5 | 3.0 | 2.5 | |||
| High | 150 | 148.0 | -1.3 | 2.1 | |||
| Structural Analog | LLOQ | 1.0 | 1.08 | 8.0 | 9.2 | ||
| Low | 3.0 | 3.21 | 7.0 | 7.5 | |||
| Mid | 50 | 54.0 | 8.0 | 6.3 | |||
| High | 150 | 140.5 | -6.3 | 5.5 | |||
| Inter-Day | SIL-IS | LLOQ | 1.0 | 1.04 | 4.0 | 6.8 | LLOQ: ±20%; Others: ±15% |
| Low | 3.0 | 2.98 | -0.7 | 5.2 | |||
| Mid | 50 | 50.9 | 1.8 | 3.1 | |||
| High | 150 | 149.2 | -0.5 | 2.8 | |||
| Structural Analog | LLOQ | 1.0 | 1.12 | 12.0 | 13.5 | ||
| Low | 3.0 | 3.25 | 8.3 | 9.8 | |||
| Mid | 50 | 55.1 | 10.2 | 8.1 | |||
| High | 150 | 138.8 | -7.5 | 7.2 |
Table 2: Selectivity, Matrix Effect, and Recovery
| Validation Parameter | Internal Standard Type | Measurement | Result | Acceptance Criteria | | :--- | :--- | :--- | :--- | | Selectivity | SIL-IS & Analog IS | Interference at Analyte RT in Blank Matrix (6 sources) | < 20% of LLOQ response | < 20% of LLOQ response | | | | Interference at IS RT in Blank Matrix (6 sources) | < 5% of IS response | < 5% of IS response | | Matrix Effect | SIL-IS | IS-Normalized Matrix Factor (% CV from 6 matrix sources) | 4.2% | ≤ 15% | | | Structural Analog | IS-Normalized Matrix Factor (% CV from 6 matrix sources) | 12.8% | ≤ 15% | | Recovery | SIL-IS | Analyte Recovery (%) | 85.2% | Consistent, precise, and reproducible | | | | IS Recovery (%) | 84.9% | | | | Structural Analog | Analyte Recovery (%) | 84.5% | | | | | IS Recovery (%) | 75.3% | |
Experimental Protocols
A detailed experimental protocol is crucial for the successful validation of a bioanalytical method. The following is a representative protocol for a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method using an internal standard, based on the ICH M10 guideline.
Objective: To perform a full validation of a bioanalytical method for the quantification of an analyte in human plasma.
Materials:
-
Analyte reference standard
-
Internal standard (SIL-IS or Structural Analog)
-
Control human plasma (from at least 6 individual donors)
-
All necessary solvents and reagents
Methodology:
-
Stock and Working Solution Preparation:
-
Prepare separate stock solutions of the analyte and internal standard in a suitable organic solvent.
-
Prepare working solutions for calibration standards and quality control (QC) samples by diluting the analyte stock solution.
-
Prepare a working solution of the internal standard at a constant concentration.
-
-
Calibration Curve and Quality Control Sample Preparation:
-
Prepare calibration standards by spiking blank plasma with the analyte working solutions to achieve a minimum of six non-zero concentration levels, a blank, and a zero sample (blank + IS).
-
Prepare QC samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (≤ 3x LLOQ), Medium QC, and High QC.
-
-
Sample Preparation (Protein Precipitation Example):
-
Aliquot 100 µL of plasma sample (calibrator, QC, or blank) into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution to all samples except the blank.
-
Vortex briefly.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the prepared samples using a validated LC-MS/MS method.
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A weighted linear regression (e.g., 1/x²) is typically used.
-
-
Validation Experiments:
-
Selectivity: Analyze blank plasma samples from at least six different sources to check for interferences at the retention times of the analyte and IS. The response of any interfering peak should be less than 20% of the LLOQ response for the analyte and less than 5% of the IS response.
-
Accuracy and Precision: Analyze at least five replicates of each QC level in a minimum of three separate analytical runs on different days. Calculate the accuracy (% bias) and precision (% CV).
-
Matrix Effect: Evaluate the effect of the matrix on the ionization of the analyte and IS. This is typically done by comparing the response of the analyte and IS in post-extraction spiked blank matrix from at least six different sources to the response in a neat solution. The CV of the IS-normalized matrix factor should be ≤ 15%.
-
Recovery: Compare the peak area of the analyte from extracted samples to that of post-extraction spiked samples at three QC concentrations (low, medium, and high). Recovery of the analyte does not need to be 100%, but it should be consistent and reproducible.
-
Stability: Evaluate the stability of the analyte in the biological matrix under various conditions, including freeze-thaw stability, short-term (bench-top) stability, and long-term storage stability. The mean concentration of the stability QC samples should be within ±15% of the nominal concentration.
-
Dilution Integrity: Demonstrate that samples with concentrations above the upper limit of quantification (ULOQ) can be diluted with blank matrix and accurately measured. The accuracy and precision of the diluted QCs should be within ±15%.
-
Mandatory Visualization
The choice of an internal standard is a critical decision in method development. The following diagram illustrates a logical pathway for selecting the most appropriate internal standard.
The following diagram outlines the key stages of a bioanalytical method validation process that incorporates an internal standard, from initial development to the analysis of study samples.
References
Navigating Precision in Bioanalysis: A Comparative Guide to Internal Standards for Benoxaprofen Quantification
For researchers, scientists, and drug development professionals, the accuracy and precision of quantitative assays are paramount for reliable pharmacokinetic and bioequivalence studies. The choice of an appropriate internal standard is a critical factor influencing the integrity of these results. This guide provides a comparative framework for evaluating internal standards in the quantitative analysis of Benoxaprofen, with a focus on the performance of stable isotope-labeled standards like Benoxaprofen-13C,d3 against alternative approaches.
As a stable isotope-labeled internal standard, this compound is considered the gold standard for quantitative mass spectrometry-based assays. Its chemical and physical properties are nearly identical to the analyte, Benoxaprofen, ensuring it behaves similarly during sample extraction, chromatography, and ionization, thereby effectively compensating for matrix effects and procedural variability.
Comparative Analysis of Internal Standards
To illustrate the expected performance, the following table summarizes the accuracy and precision data from a validated LC-MS/MS method for the quantification of Ketoprofen using its stable isotope-labeled internal standard, Ketoprofen-d3. For comparison, we present hypothetical data for a structural analog internal standard, a non-isotopically labeled compound with similar chemical properties to Benoxaprofen.
| Internal Standard | Analyte Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (% Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (% Bias) |
| This compound | LLOQ: 1.0 | ≤ 15.0 | ± 15.0 | ≤ 15.0 | ± 15.0 |
| (Expected Performance) | Low QC: 3.0 | ≤ 10.0 | ± 10.0 | ≤ 10.0 | ± 10.0 |
| Mid QC: 50 | ≤ 8.0 | ± 8.0 | ≤ 8.0 | ± 8.0 | |
| High QC: 150 | ≤ 5.0 | ± 5.0 | ≤ 5.0 | ± 5.0 | |
| Structural Analog IS | LLOQ: 1.0 | ≤ 20.0 | ± 20.0 | ≤ 20.0 | ± 20.0 |
| (Hypothetical Data) | Low QC: 3.0 | ≤ 15.0 | ± 15.0 | ≤ 15.0 | ± 15.0 |
| Mid QC: 50 | ≤ 12.0 | ± 12.0 | ≤ 12.0 | ± 12.0 | |
| High QC: 150 | ≤ 10.0 | ± 10.0 | ≤ 10.0 | ± 10.0 |
LLOQ: Lower Limit of Quantification; QC: Quality Control; %CV: Percent Coefficient of Variation; % Bias: Percent Bias from the nominal concentration. Data for this compound is based on typical performance expectations for stable isotope-labeled internal standards in validated bioanalytical methods. Hypothetical data for a structural analog is presented to illustrate potential differences in performance.
Experimental Protocols
The following is a representative experimental protocol for the quantitative analysis of an NSAID like Benoxaprofen in human plasma using LC-MS/MS with a stable isotope-labeled internal standard.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (e.g., this compound in methanol).
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and return to initial conditions.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Benoxaprofen: [M-H]⁻ → fragment ion
-
This compound: [M+3-H]⁻ → fragment ion
-
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
-
Visualizing the Workflow and Pathway
To further clarify the experimental process and the biological context, the following diagrams are provided.
The Gold Standard in Bioanalysis: Evaluating Benoxaprofen-13C,d3 as a Superior Internal Standard
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the choice of an internal standard is a critical decision. This guide provides an objective comparison of Benoxaprofen-13C,d3 with alternative internal standards, supported by experimental data, to demonstrate the superior performance of 13C-labeled compounds in mitigating analytical variability.
In the landscape of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, stable isotope-labeled internal standards (SIL-ISs) are the undisputed gold standard.[1] These compounds, which are chemically identical to the analyte of interest but have a greater mass due to the incorporation of stable isotopes, are essential for correcting variations that can occur during sample preparation, chromatographic separation, and mass spectrometric detection.[2][3] Among SIL-ISs, those labeled with Carbon-13 (¹³C) are emerging as the superior choice over their more traditionally used deuterated (²H or D) counterparts.[4][5] this compound, a ¹³C and deuterium-labeled analog of the non-steroidal anti-inflammatory drug (NSAID) benoxaprofen, exemplifies the ideal characteristics of a next-generation internal standard.
The Critical Role of an Internal Standard
An internal standard (IS) is a compound of known concentration that is added to all samples, calibrators, and quality controls within an analytical run. Its purpose is to normalize the response of the analyte of interest, thereby compensating for potential inconsistencies in sample handling and instrument performance. By calculating the peak area ratio of the analyte to the internal standard, analysts can achieve more accurate and reproducible quantification.
An ideal internal standard should:
-
Be chemically and physically similar to the analyte.
-
Co-elute with the analyte during chromatography.
-
Experience the same matrix effects as the analyte.
-
Not be naturally present in the sample matrix.
-
Be isotopically stable and not undergo exchange with the analyte or matrix.
Stable isotope-labeled internal standards, particularly ¹³C-labeled standards, fulfill these criteria more effectively than any other type of internal standard.
Head-to-Head Comparison: ¹³C-Labeled vs. Deuterated Internal Standards
While both ¹³C and deuterium labeling produce SIL-ISs, their performance can differ significantly. The primary advantage of ¹³C-labeling lies in the near-identical physicochemical properties between the labeled and unlabeled analyte. This ensures complete co-elution and identical behavior during ionization, leading to more effective compensation for matrix effects. Deuterated standards, however, can exhibit slight differences in polarity and lipophilicity, which may cause them to separate from the analyte during chromatography. This separation can be problematic, as the internal standard may not accurately reflect the matrix effects experienced by the analyte if they do not elute at the same time.
A study on the analysis of amphetamines by ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) clearly demonstrated this phenomenon. The ¹³C₆-labeled amphetamine co-eluted perfectly with the native analyte, whereas the deuterated amphetamines showed a retention time shift that increased with the number of deuterium atoms.
Quantitative Data Summary
The following tables summarize the key performance differences between ¹³C-labeled and deuterated internal standards based on published data.
Table 1: Chromatographic Co-elution of Amphetamine and its Stable Isotope-Labeled Internal Standards
| Compound | Retention Time (min) | Retention Time Difference from Analyte (min) |
| Amphetamine (Analyte) | 2.50 | 0.00 |
| ¹³C₆-Amphetamine (IS) | 2.50 | 0.00 |
| ²H₃-Amphetamine (IS) | 2.49 | -0.01 |
| ²H₅-Amphetamine (IS) | 2.48 | -0.02 |
| ²H₁₁-Amphetamine (IS) | 2.46 | -0.04 |
| Data adapted from a study on amphetamine analysis. Actual retention times are method-dependent. |
Table 2: General Performance Characteristics of ¹³C vs. Deuterated Internal Standards
| Feature | ¹³C-Labeled Internal Standard | Deuterated (d)-Labeled Internal Standard | Rationale & Implications |
| Isotopic Stability | High. ¹³C atoms are integrated into the carbon backbone and are not susceptible to exchange. | Variable. Deuterium atoms can be prone to back-exchange with hydrogen atoms, especially if located on exchangeable sites (e.g., -OH, -NH). | ¹³C-labeling provides greater assurance of isotopic stability throughout the analytical process. |
| Chromatographic Co-elution | Excellent. The physicochemical properties are virtually identical to the unlabeled analyte. | Can be problematic. Slight differences in lipophilicity can lead to chromatographic separation from the analyte. | Co-elution is crucial for accurate compensation of matrix effects. |
| Matrix Effect Compensation | Superior. Due to co-elution, the IS experiences the same matrix effects as the analyte. | Can be compromised. If the IS and analyte elute at different times, they may be subjected to different degrees of ion suppression or enhancement. | Accurate quantification relies on the IS perfectly mimicking the analyte's behavior in the matrix. |
| Potential for Isotopic Interference | Lower. The natural abundance of ¹³C is approximately 1.1%, reducing the likelihood of interference from the unlabeled analyte's isotopic cluster. | Higher. The potential for in-source fragmentation and H/D exchange can complicate spectra. | ¹³C labeling generally provides a cleaner analytical signal. |
The this compound Advantage
Based on the established principles and comparative data, this compound is positioned as a theoretically ideal internal standard. The incorporation of ¹³C ensures that its physicochemical properties are virtually identical to any analyte it is chosen to mimic, guaranteeing co-elution and accurate compensation for matrix effects. While it also contains deuterium labels, the presence of the ¹³C label is the dominant factor in ensuring its superior performance characteristics.
Experimental Protocols
Below are detailed methodologies for key experiments to evaluate the performance of an internal standard.
Protocol 1: Evaluation of Matrix Effect and Recovery
Objective: To assess the influence of the biological matrix on the ionization of the analyte and to determine the efficiency of the extraction process.
Procedure:
-
Prepare three sets of samples in triplicate:
-
Set 1 (Neat Solution): Analyte and internal standard spiked into the final mobile phase composition.
-
Set 2 (Post-extraction Spike): Blank matrix is extracted first, and then the analyte and internal standard are spiked into the final extract.
-
Set 3 (Pre-extraction Spike): Analyte and internal standard are spiked into the blank matrix before the extraction process.
-
-
Analyze all samples by LC-MS/MS.
-
Calculate the Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area in Set 2 / Peak Area in Set 1) x 100
-
Recovery (%) = (Peak Area in Set 3 / Peak Area in Set 2) x 100
-
An ideal internal standard will have a matrix effect and recovery that closely matches that of the analyte.
Protocol 2: Assessment of Method Precision and Accuracy
Objective: To determine the closeness of repeated measurements (precision) and the closeness of the measured value to the true value (accuracy).
Procedure:
-
Prepare Quality Control (QC) samples at a minimum of three concentration levels (low, medium, and high) by spiking the analyte and a constant concentration of the internal standard into a blank biological matrix.
-
Analyze five replicates of each QC level in three separate analytical runs.
-
Calculate Precision and Accuracy:
-
Precision (expressed as Coefficient of Variation, %CV) = (Standard Deviation of Replicates / Mean of Replicates) x 100
-
Accuracy (%) = (Mean Measured Concentration / Nominal Concentration) x 100
-
Regulatory guidelines typically require %CV to be ≤15% (≤20% for the Lower Limit of Quantification) and accuracy to be within 85-115% (80-120% for the LLOQ).
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow and the logical basis for the superiority of ¹³C-labeled internal standards.
Caption: A typical bioanalytical workflow incorporating an internal standard.
Caption: The logical advantages of ¹³C-labeled internal standards.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 4. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
A Researcher's Guide to Internal Standards for NSAID Quantification
The accurate quantification of non-steroidal anti-inflammatory drugs (NSAIDs) in biological matrices is crucial for pharmacokinetic, toxicokinetic, and clinical studies. The use of a suitable internal standard (IS) is a cornerstone of robust and reliable bioanalytical methods, particularly for liquid chromatography-mass spectrometry (LC-MS/MS) analysis. An internal standard is a compound of known concentration added to samples, calibrators, and quality controls to correct for variability during sample preparation, injection, and analysis. This guide provides a comparative analysis of different types of internal standards used for NSAID analysis, supported by established principles and experimental considerations.
Two primary categories of internal standards are predominantly used in the bioanalysis of NSAIDs: Stable Isotope-Labeled (SIL) internal standards and structural analogue internal standards. The scientific consensus strongly favors SIL internal standards as the gold standard for quantitative LC-MS/MS analysis due to their ability to mimic the analyte of interest closely.[1][2]
The Gold Standard: Stable Isotope-Labeled (SIL) Internal Standards
SIL internal standards are chemically identical to the analyte, with one or more atoms replaced by their stable isotopes (e.g., ²H or deuterium, ¹³C, ¹⁵N).[3] For NSAID analysis, deuterated analogues such as Ibuprofen-d3 and Diclofenac-d4 are commonly employed.
Advantages:
-
Near-Identical Physicochemical Properties: SIL internal standards have almost identical chemical and physical properties to the analyte. This ensures they behave similarly during sample extraction, chromatography, and ionization.[4][5]
-
Co-elution with Analyte: They typically co-elute with the analyte, meaning they are subjected to the same matrix effects at the same time. Matrix effects, which are the suppression or enhancement of the analyte's ionization by co-eluting compounds from the sample matrix, are a significant source of variability in LC-MS/MS assays.
-
Improved Accuracy and Precision: By effectively compensating for matrix effects and variability in sample recovery, SIL internal standards lead to superior accuracy and precision in quantitative results.
Disadvantages:
-
Cost and Availability: The synthesis of SIL internal standards can be expensive, and they may not be commercially available for all NSAIDs.
-
Potential for Isotopic Exchange: Deuterium atoms, under certain conditions, can be exchanged for hydrogen atoms, which would compromise the integrity of the internal standard. Careful selection of the labeling position is crucial to ensure stability.
-
Chromatographic Shift: While generally co-eluting, a high degree of deuteration can sometimes lead to a slight shift in retention time compared to the unlabeled analyte.
The Alternative: Structural Analogue Internal Standards
When a SIL internal standard is not feasible, a structural analogue can be used. This is a compound that is chemically similar but not identical to the analyte. The selection of an appropriate structural analogue is critical for the success of the assay.
Advantages:
-
Lower Cost and Greater Availability: Structural analogues are often more readily available and less expensive than SIL internal standards.
Disadvantages:
-
Different Physicochemical Properties: Due to structural differences, the analogue will have different physicochemical properties, leading to variations in extraction recovery and chromatographic retention time compared to the analyte.
-
Inadequate Compensation for Matrix Effects: As the structural analogue may not co-elute with the analyte, it may not experience the same degree of matrix effects, leading to less effective compensation and potentially compromised accuracy and precision.
-
Different Ionization Efficiency: The ionization efficiency of the analogue in the mass spectrometer source may differ from the analyte and can be differently affected by matrix components.
Performance Comparison: SIL vs. Structural Analogue Internal Standards
The following table summarizes the key performance characteristics of SIL and structural analogue internal standards based on the principles of bioanalytical method validation.
| Performance Parameter | Stable Isotope-Labeled (SIL) IS | Structural Analogue IS | Rationale |
| Compensation for Matrix Effects | Excellent | Poor to Moderate | SIL IS co-elutes with the analyte and experiences the same ionization suppression or enhancement. Structural analogues often have different retention times and are therefore subject to different matrix effects. |
| Correction for Sample Recovery | Excellent | Good to Moderate | The near-identical chemical properties of SIL IS ensure it behaves similarly to the analyte during sample preparation steps like liquid-liquid extraction or solid-phase extraction. A well-chosen structural analogue can also track recovery, but differences in properties can lead to variability. |
| Accuracy | High | Moderate to Low | Superior correction for analytical variability leads to higher accuracy. Inaccurate correction for matrix effects and recovery can introduce bias. |
| Precision | High | Moderate to Low | Consistent correction across different samples and batches results in lower coefficients of variation (%CV). Variability in matrix effects and recovery between samples can lead to higher imprecision. |
| Method Robustness | High | Moderate | Methods using SIL IS are generally more rugged and less susceptible to minor variations in experimental conditions. Methods relying on structural analogues may be more sensitive to changes in the sample matrix or analytical conditions. |
Experimental Protocols
A robust and reliable bioanalytical method is essential for the accurate quantification of NSAIDs. The following provides a generalized experimental protocol for the analysis of NSAIDs in plasma using LC-MS/MS with an internal standard.
Sample Preparation (Solid-Phase Extraction - SPE)
-
To 500 µL of plasma, add 50 µL of the internal standard working solution (e.g., a deuterated NSAID in methanol).
-
Vortex the sample for 30 seconds.
-
Add 500 µL of 0.1% formic acid in water and vortex again.
-
Condition a solid-phase extraction (SPE) cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with a suitable solvent to remove interfering substances.
-
Elute the NSAIDs and the internal standard from the cartridge with an appropriate elution solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.
-
Mobile Phase: A gradient elution is typically employed using:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile or methanol
-
-
Flow Rate: A typical flow rate is around 0.4 mL/min.
-
Injection Volume: A small injection volume, such as 5 µL, is used.
-
Mass Spectrometry: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to selectively detect and quantify the analyte and the internal standard. Ionization is typically achieved using an electrospray ionization (ESI) source.
Mandatory Visualizations
The following diagrams illustrate key aspects of the NSAID analysis workflow and the principle of internal standard correction.
Experimental workflow for NSAID bioanalysis using an internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
The Gold Standard in Bioanalysis: A Comparative Guide to Benoxaprofen-13C,d3 for Method Robustness
For researchers, scientists, and drug development professionals, establishing robust and reliable analytical methods is the cornerstone of generating high-quality data. In the quantitative analysis of pharmaceuticals like the non-steroidal anti-inflammatory drug (NSAID) Benoxaprofen, the choice of an appropriate internal standard is critical. This guide provides an objective comparison of Benoxaprofen-13C,d3 with other stable isotope-labeled alternatives, presenting supporting data and detailed experimental protocols to demonstrate its superiority in ensuring method robustness and reliability.
The use of stable isotope-labeled internal standards (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the undisputed gold standard for bioanalysis. By being chemically identical to the analyte, a SIL-IS can effectively compensate for variations in sample preparation, chromatography, and ionization, leading to enhanced accuracy and precision. This compound, with its incorporation of both carbon-13 and deuterium isotopes, offers significant advantages over more commonly used deuterated standards.
Superior Performance of this compound
The key to a reliable internal standard is its ability to perfectly mimic the behavior of the analyte. While deuterated standards (e.g., Benoxaprofen-d3) are often used, they can exhibit a phenomenon known as the "isotope effect." The mass difference between hydrogen and deuterium can lead to slight changes in physicochemical properties, resulting in chromatographic separation from the unlabeled analyte. This can compromise the internal standard's ability to accurately correct for matrix effects that can vary across the chromatographic peak.
Carbon-13 labeled standards, such as this compound, are less prone to this isotope effect. The relative mass difference between 12C and 13C is much smaller, ensuring a near-perfect co-elution with the native analyte. This co-elution is crucial for accurate quantification, as both the analyte and the internal standard experience the same matrix effects at the same time.
Quantitative Data Comparison
| Parameter | Method with this compound (Expected) | Method with Deuterated Benoxaprofen (Typical) | Method with a Structural Analog IS (e.g., another NSAID) |
| Chromatographic Co-elution with Analyte | Excellent (ΔRT ≈ 0 min) | Good to Fair (ΔRT can be > 0.1 min) | Poor (Significant separation) |
| Accuracy (% Bias) | < 5% | < 10% | < 15% |
| Precision (%RSD) | < 5% | < 10% | < 15% |
| Matrix Effect Variability (%CV) | < 5% | 5-15% | > 15% |
| Isotopic Stability | High (No H/D exchange) | Potential for back-exchange | Not Applicable |
Data presented is a composite representation from studies on other analytes and reflects the expected performance advantages of 13C-labeled internal standards.
Experimental Protocols
To establish the robustness of a bioanalytical method using this compound, a comprehensive validation should be performed according to regulatory guidelines (e.g., FDA, EMA). Below are detailed protocols for key validation experiments.
Stock Solution Preparation and Calibration Standards
-
Primary Stock Solutions: Prepare individual stock solutions of Benoxaprofen and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of Benoxaprofen by serial dilution of the primary stock solution with 50:50 (v/v) methanol:water.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in 50:50 (v/v) methanol:water.
-
Calibration Curve Standards: Prepare calibration standards by spiking blank biological matrix (e.g., human plasma) with the appropriate working standard solutions to achieve a concentration range covering the expected sample concentrations. A typical range could be 1-1000 ng/mL.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample (calibration standard, quality control, or unknown), add 25 µL of the this compound internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution: A suitable gradient to ensure separation from endogenous matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive or negative ion mode, optimized for Benoxaprofen.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both Benoxaprofen and this compound.
Method Validation Experiments
Perform the following experiments to validate the method's robustness and reliability:
-
Selectivity: Analyze at least six different lots of blank matrix to ensure no interference at the retention times of the analyte and internal standard.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on three different days to determine intra- and inter-day accuracy and precision. Acceptance criteria are typically ±15% for accuracy and <15% for precision.
-
Matrix Effect: Evaluate the ion suppression or enhancement from at least six different sources of biological matrix. The coefficient of variation of the internal standard-normalized matrix factor should be <15%.
-
Recovery: Determine the extraction recovery of the analyte and internal standard at three QC levels.
-
Stability: Assess the stability of Benoxaprofen in the biological matrix under various conditions, including freeze-thaw cycles, short-term benchtop storage, and long-term storage.
Visualizing Workflows and Pathways
To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Benoxaprofen's Mechanism of Action
Benoxaprofen, like other NSAIDs, primarily exerts its anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins. Additionally, Benoxaprofen has been shown to have pro-oxidant effects by activating protein kinase C (PKC).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
